Tebipenem pivoxil hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
211558-19-9 |
|---|---|
分子式 |
C22H32ClN3O6S2 |
分子量 |
534.1 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H31N3O6S2.ClH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1 |
InChI 键 |
ZXGTYOBSVQZXSC-HXLQFWNVSA-N |
产品来源 |
United States |
Foundational & Exploratory
Tebipenem pivoxil hydrochloride mechanism of action against gram-negative bacteria
An In-Depth Technical Guide on the Mechanism of Action of Tebipenem (B1682724) Pivoxil Hydrochloride Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebipenem pivoxil hydrochloride is an orally available carbapenem (B1253116) antibiotic, a class of β-lactams known for their broad-spectrum activity.[1][2][3] Its active form, tebipenem, demonstrates potent efficacy against a wide range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the core mechanism of action of tebipenem against these challenging pathogens. We will delve into its interaction with penicillin-binding proteins (PBPs), its ability to permeate the formidable outer membrane of Gram-negative bacteria, and its stability in the presence of various β-lactamases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate complex pathways and workflows, serving as a critical resource for professionals in the field of antimicrobial research and development.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Like all β-lactam antibiotics, the fundamental mechanism of action of tebipenem is the disruption of bacterial cell wall synthesis.[1][2][3] The structural integrity of the bacterial cell wall is primarily due to the peptidoglycan layer, a mesh-like structure of glycan chains cross-linked by short peptides. The final step in this cross-linking process is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3]
Tebipenem pivoxil is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to its active form, tebipenem.[1] Tebipenem then penetrates the bacterial cell and covalently binds to the active site of PBPs. This acylation inactivates the enzymes, preventing the transpeptidation reaction required for peptidoglycan cross-linking. The inhibition of cell wall biosynthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1][3]
Penetration of the Gram-Negative Outer Membrane
A significant challenge for antibiotics targeting Gram-negative bacteria is the presence of an outer membrane, which acts as a highly selective permeability barrier.[4] For tebipenem to reach its PBP targets in the periplasmic space, it must first traverse this membrane. It is understood that small, polar molecules can diffuse through porin channels in the outer membrane.[4] Tebipenem's ability to effectively penetrate this barrier is a key factor in its potent activity against many Gram-negative pathogens.
Binding Affinity for Penicillin-Binding Proteins (PBPs)
The efficacy of a β-lactam antibiotic is highly dependent on its affinity for specific PBPs. Tebipenem has demonstrated potent binding to multiple essential PBPs in Gram-negative bacteria.[5][6] Notably, studies have identified it as a primary inhibitor of PBP 2 in Gram-negative bacteria, similar to other carbapenems.[5][6][7] This high affinity for multiple PBP targets enhances its antibacterial activity and contributes to its broad spectrum.[1]
The following diagram illustrates the general mechanism of action of tebipenem against Gram-negative bacteria.
References
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 4. A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance [mdpi.com]
- 5. In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
The Synthesis and Structural Elucidation of Tebipenem Pivoxil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebipenem (B1682724) pivoxil hydrochloride, the orally bioavailable prodrug of the carbapenem (B1253116) antibiotic tebipenem, represents a significant advancement in the treatment of bacterial infections. Its chemical synthesis is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The structural integrity and polymorphic form of the final active pharmaceutical ingredient (API) are critical for its stability, bioavailability, and efficacy. This technical guide provides an in-depth overview of the chemical synthesis and comprehensive structural characterization of Tebipenem pivoxil hydrochloride, offering detailed experimental protocols and tabulated data for key analytical techniques.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the construction of the core carbapenem structure followed by the introduction of the pivoxil moiety to create the prodrug, and finally, salt formation to yield the hydrochloride salt. The overall synthesis can be broken down into three key stages:
-
Synthesis of the Tebipenem Core: This involves the condensation of a protected carbapenem precursor with the pivotal side chain, 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ylthiol.
-
Esterification to Tebipenem Pivoxil: The carboxylic acid group of the tebipenem core is esterified with pivaloyloxymethyl chloride to enhance its oral bioavailability.
-
Salt Formation: The final step involves the reaction of Tebipenem pivoxil with hydrochloric acid to form the stable hydrochloride salt.
A generalized workflow for the synthesis is depicted below:
Experimental Protocols
A common route to Tebipenem involves the reaction of a protected carbapenem intermediate with the key side chain. A representative procedure is as follows[1][2]:
-
Condensation: An azabicyclo phosphate (B84403) intermediate is reacted with 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine (B1206935) hydrochloride in acetonitrile (B52724) in the presence of diisopropylethylamine[1]. The molar ratio of the azabicyclo phosphate to the azetidine hydrochloride and diisopropylethylamine is typically around 1:1.1:2.4[2].
-
Deprotection: The resulting compound, often protected with a p-nitrobenzyl group, is then subjected to hydrogenization to remove the protecting group. This is typically carried out in a mixed solvent system of ethyl acetate (B1210297) and an aqueous potassium bicarbonate solution[1].
-
Isolation: The Tebipenem free acid is then isolated, often through crystallization, after adjusting the pH of the solution[2].
The esterification of Tebipenem is a critical step to form the orally active prodrug[1][3]:
-
Reaction Setup: Tebipenem is dissolved in a suitable solvent, such as N,N-Dimethylformamide (DMF)[3].
-
Esterification: An acid-binding agent, such as anhydrous potassium carbonate or cesium carbonate, and a phase-transfer catalyst like benzyl (B1604629) triethylammonium (B8662869) chloride may be added[1][4]. Subsequently, an iodomethyl pivalate (B1233124) or chloromethyl pivalate is added to the mixture[1][3]. The reaction is typically carried out at a controlled temperature, for instance, between -20°C and 0°C[4].
-
Workup and Purification: After the reaction is complete, the mixture is worked up through extraction with a solvent like ethyl acetate. The organic phase is washed, dried, and concentrated. The crude product is then purified by crystallization to yield Tebipenem pivoxil[4]. A reported industrial preparation method boasts a yield of over 88% and a purity of over 99.7%[3].
The final step is the formation of the hydrochloride salt to improve the stability and handling of the API[5]:
-
Dissolution: Tebipenem pivoxil is dissolved in a suitable organic solvent, such as acetonitrile[5].
-
Acidification: A solution of hydrochloric acid (e.g., 1 M HCl in THF) is added to the Tebipenem pivoxil solution with stirring[5].
-
Crystallization and Isolation: The mixture is cooled to induce crystallization. The resulting solid, this compound, is then collected by filtration, washed, and dried[5].
Quantitative Data Summary
| Parameter | Value | Reference |
| Tebipenem Pivoxil Synthesis | ||
| Molar Ratio (Tebipenem:Salt:Catalyst:Ester) | 1:1.2:0.025:1.5 (for one method) | [3] |
| Reaction Temperature | -20°C to 35°C (varies by method) | [3][4] |
| Yield | >88% (optimized industrial method) | [3] |
| Purity | >99.7% (optimized industrial method) | [3] |
| This compound | ||
| Molecular Formula | C₂₂H₃₂ClN₃O₆S₂ | |
| Molecular Weight | 534.09 g/mol |
Structural Characterization
A comprehensive structural characterization is essential to confirm the identity, purity, and solid-state properties of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Powder Diffraction (XRPD).
The logical workflow for the structural characterization of a synthesized batch of this compound is outlined below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for assigning the chemical structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete assignment of all proton and carbon signals.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid for positive ionization mode.
-
Instrumentation: Utilize an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument[1].
-
Data Acquisition: Acquire mass spectra in positive electrospray ionization (ESI) mode. The high-resolution capability allows for the determination of the accurate mass of the protonated molecule [M+H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared[6].
-
Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the β-lactam carbonyl, ester carbonyl, hydroxyl, and other functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| β-Lactam C=O | ~1750 |
| Ester C=O | ~1740 |
| O-H (alcohol) | ~3400 (broad) |
| C-H (alkane) | ~2850-2960 |
| C=C (alkene) | ~1640 |
X-ray Powder Diffraction (XRPD)
XRPD is a critical technique for characterizing the solid-state properties of this compound, including its crystallinity and polymorphic form. Different crystalline forms can exhibit different physical properties, such as solubility and stability.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Instrumentation: An X-ray powder diffractometer with a Cu Kα radiation source is typically used.
-
Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°). The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.
For example, one crystalline form of this compound (Form A) is reported to have characteristic XRPD peaks at 2θ values of approximately 9.6, 13.0, 17.6, 20.8, and 26.8 degrees[7].
Conclusion
The synthesis and structural characterization of this compound are well-established processes that are crucial for ensuring the quality, safety, and efficacy of this important oral carbapenem antibiotic. The detailed protocols and analytical data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and manufacturing. Adherence to these rigorous analytical methodologies is paramount for the successful production and regulatory approval of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 3. KR101774812B1 - Preparation method for tebipenem pivoxil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. AU2018215687A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Tebipenem Pivoxil Against Multidrug-Resistant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem (B1682724) pivoxil is the oral prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1] It represents a significant advancement in the treatment of infections caused by multidrug-resistant (MDR) bacteria, offering an oral therapeutic option where intravenous administration was previously necessary.[2][3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of tebipenem against a range of clinically relevant MDR pathogens, details the experimental protocols for its evaluation, and illustrates key mechanistic and workflow concepts. Tebipenem exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, contributes to its efficacy against resistant strains.[6][7]
Quantitative In Vitro Activity
The in vitro potency of tebipenem has been extensively evaluated against a variety of Gram-positive and Gram-negative bacteria, including strains exhibiting resistance to multiple other antibiotic classes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's in vitro activity, from various studies.
Table 1: In Vitro Activity of Tebipenem Against Multidrug-Resistant Gram-Negative Bacteria
| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | ESBL-producing | 100 | 0.06 | 0.06 | ≤ 0.06 - 0.25 | [8] |
| Escherichia coli | UTI isolates | 101 | ≤0.015 | 0.03 | - | [9] |
| Klebsiella pneumoniae | UTI isolates | 208 | 0.03 | 0.06 | - | [9] |
| Proteus mirabilis | UTI isolates | 103 | 0.06 | 0.12 | - | [9] |
| Enterobacterales | UTI isolates | 3,576 | - | 0.06 | - | [10] |
| Enterobacter aerogenes | - | - | - | ≤0.125 | - | [11][12] |
| Haemophilus influenzae | - | - | - | 0.25 | - | [11][12] |
| Burkholderia mallei | - | 30 | - | - | 0.25 - 1 | [13] |
| Burkholderia pseudomallei | - | 30 | - | - | 1 - 4 | [13] |
| Yersinia pestis | - | 30 | - | - | ≤0.0005 - 0.03 | [13] |
| Pseudomonas aeruginosa | - | - | - | 64 | - | [14] |
| Acinetobacter baumannii | - | - | - | 64 | - | [14] |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Activity of Tebipenem Against Gram-Positive Bacteria
| Bacterial Species | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | ≤0.125 | ≤0.125 | [14] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 8 | 16 | [14] |
| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | - | ≤0.125 | 0.5 | [14] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | - | 8 | 8 | [14] |
| Enterococcus faecalis | - | - | 0.25 | 32 | [14][15] |
| Enterococcus faecium | - | - | 64 | 128 | [14][15] |
| Streptococcus pyogenes | - | - | ≤0.125 | ≤0.125 | [14] |
| Bacillus anthracis | - | 30 | - | - | 0.001 - 0.008[13] |
Experimental Protocols
The determination of in vitro susceptibility of bacterial isolates to tebipenem is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing.[16][17]
1. Preparation of Materials:
- Bacterial Strains: Clinical isolates of multidrug-resistant pathogens are grown overnight on appropriate agar (B569324) plates (e.g., Blood Agar for Streptococci, MacConkey Agar for Enterobacterales) at 35-37°C.
- Tebipenem Stock Solution: A stock solution of tebipenem is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration and then serially diluted.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.[18]
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Inoculum Preparation:
- Several colonies of the test organism are transferred to a tube of sterile saline or broth.
- The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Two-fold serial dilutions of tebipenem are prepared in CAMHB directly in the microtiter plates. A typical concentration range for tebipenem testing is 0.001 to 64 µg/mL.
- The standardized bacterial inoculum is added to each well containing the antibiotic dilutions.
- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is defined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism as detected by the unaided eye.
- The results are interpreted based on breakpoints established by regulatory bodies like the FDA and CLSI.[19]
Visualizations: Pathways and Workflows
Mechanism of Action and Resistance
Tebipenem, the active form of tebipenem pivoxil, targets the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall. This process and the primary mechanism of resistance are depicted below.
Caption: Mechanism of action of Tebipenem and enzymatic resistance.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC of tebipenem against a panel of multidrug-resistant bacterial isolates.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Tebipenem demonstrates potent in vitro activity against a broad spectrum of multidrug-resistant Gram-negative and Gram-positive pathogens.[11][15] Its efficacy against ESBL-producing Enterobacterales makes it a promising oral therapeutic option for complicated urinary tract infections and other infections caused by these challenging organisms.[2][10] While active against many MDR strains, tebipenem is susceptible to hydrolysis by carbapenemases, highlighting the importance of ongoing surveillance and understanding of resistance mechanisms.[7] The standardized methodologies outlined in this guide are crucial for the accurate in vitro assessment of tebipenem's antibacterial spectrum, providing essential data for drug development, clinical decision-making, and antimicrobial stewardship efforts.
References
- 1. Tebipenem - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. goums.ac.ir [goums.ac.ir]
- 18. iacld.com [iacld.com]
- 19. fda.gov [fda.gov]
The Advent of Oral Carbapenem Therapy: A Technical Deep Dive into the Discovery and Development of Tebipenem Pivoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebipenem (B1682724) pivoxil represents a significant milestone in antibacterial therapy as the first orally available carbapenem (B1253116). This technical guide provides a comprehensive overview of its discovery, development, and mechanism of action. It details the journey from its initial synthesis to its clinical evaluation for treating complicated urinary tract infections (cUTIs) and other serious bacterial infections. This document collates key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visually represents its mechanism of action and development pathway to offer a thorough resource for researchers and drug development professionals in the field of infectious diseases.
Introduction: The Unmet Need for an Oral Carbapenem
Carbapenems are a class of β-lactam antibiotics renowned for their broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[1][2] Historically, the administration of carbapenems has been limited to intravenous routes, posing challenges for outpatient therapy and increasing healthcare costs. The development of an orally bioavailable carbapenem was a long-sought goal to address this therapeutic gap. Tebipenem pivoxil was developed to meet this need, offering a potential transition from intravenous to oral therapy for serious infections.[2][3]
Tebipenem pivoxil (TBPM-PI) is a prodrug of tebipenem.[1][3] The pivoxil ester formulation enhances oral absorption and bioavailability.[3] After oral administration, it is rapidly absorbed and converted to its active form, tebipenem, by esterases in the intestinal mucosa.[1]
Discovery and Synthesis
The journey of Tebipenem Pivoxil began with the recognition of the need for an oral carbapenem to combat antibiotic resistance.[3] The drug candidate was originally developed at Wyeth Pharmaceuticals (now Pfizer) and was subsequently licensed to Meiji Seika Pharma Co., Ltd. It was first launched in Japan in 2009 by Meiji Seika Pharma for treating bacterial infections in children. Later, Spero Therapeutics licensed the product for worldwide development and commercialization, excluding certain Asian countries.[4]
The synthesis of tebipenem pivoxil is a multi-step process. One described method involves the condensation reaction of azabicyclo phosphate (B84403) and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine (B1206935) hydrochloride. This is followed by hydrogenation to remove a p-nitrobenzyl protecting group, yielding tebipenem. Finally, a condensation reaction with iodomethyl pivalate (B1233124) under the catalysis of a phase transfer catalyst results in tebipenem pivoxil.[5] Another method describes the use of cesium carbonate as an acid-binding agent to introduce methyl pivalate into the tebipenem molecule, a process noted for its mild conditions and high yield suitable for commercial production.[6]
Mechanism of Action
Tebipenem, the active moiety of tebipenem pivoxil, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][7] This mechanism is characteristic of β-lactam antibiotics. Specifically, tebipenem binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] By disrupting peptidoglycan cross-linking, tebipenem weakens the cell wall, leading to cell lysis and bacterial death.[7] A key advantage of tebipenem is its stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance to other β-lactam antibiotics.[1][7]
Caption: Mechanism of action of Tebipenem.
Preclinical Development and In Vitro Activity
Tebipenem has demonstrated a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative pathogens.[9] This includes activity against extended-spectrum β-lactamase (ESBL)-producing and multidrug-resistant (MDR) Enterobacterales.[10]
Table 1: In Vitro Activity of Tebipenem Pivoxil (MIC90 values)
| Organism | MIC90 (μg/mL) |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | ≤0.125[11] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16[11] |
| Methicillin-sensitive Staphylococcus epidermidis (MSSE) | 0.5[11] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8[11] |
| Pyogenic streptococcus | ≤0.125[11] |
| Enterococcus faecalis | 32[11] |
| Escherichia coli | 1[11] |
| Klebsiella pneumoniae | 0.5[11] |
| Enterobacter aerogenes | ≤0.125[11] |
| Haemophilus influenzae | 0.25[11] |
| Pseudomonas aeruginosa | 64[11] |
| Acinetobacter baumannii | 64[11] |
Clinical Development
The clinical development of tebipenem pivoxil hydrobromide (TBPM-PI-HBr) has focused on its utility in treating complicated urinary tract infections (cUTI), including acute pyelonephritis (AP).
Caption: Clinical development workflow of Tebipenem Pivoxil HBr.
Pharmacokinetics
Pharmacokinetic studies have been crucial in determining the appropriate dosing and understanding the drug's behavior in the body.
A study in healthy adult subjects evaluated the safety and pharmacokinetics of single and multiple ascending oral doses of TBPM-PI-HBr in both fed and fasted states.[12] The multiple ascending dose (MAD) phase involved administering doses of 300 mg and 600 mg every 8 hours.[12]
Table 2: Pharmacokinetic Parameters of Tebipenem (MAD Phase)
| Parameter | 300 mg q8h | 600 mg q8h |
| Day 1 | ||
| Cmax | Dose proportional | - |
| AUC | - | 2.7-fold greater than 300 mg |
| Day 14 (Steady State) | ||
| Cmax | - | 2.7-fold greater than 300 mg |
| AUC | - | 2.5-fold greater than 300 mg |
| Tmax | < 1.5 h | < 1.5 h |
| Urine Recovery | ~55-60% | ~55-60% |
| Data from a study in healthy adults.[12] |
Studies have also been conducted in subjects with renal impairment, showing that as the severity of renal impairment increases, the plasma area under the curve (AUC) of tebipenem increases, and renal clearance decreases.[10][13] This suggests that dose adjustments may be necessary for patients with significant renal impairment.[10][13]
Key Clinical Trials
The ADAPT-PO trial was a Phase 3, randomized, double-blind, double-dummy study comparing oral tebipenem pivoxil hydrobromide to intravenous ertapenem (B1671056) for the treatment of cUTI or acute pyelonephritis.[14][15][16]
-
Experimental Protocol: Patients were randomized to receive either oral tebipenem HBr (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours).[16] The primary endpoint was the overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[16]
-
Results: The trial demonstrated the non-inferiority of oral tebipenem HBr to intravenous ertapenem.[16]
Table 3: Efficacy Results from the ADAPT-PO Trial
| Outcome | Tebipenem HBr (600 mg q8h) | Ertapenem (1g q24h) |
| Overall Response at TOC | 58.8% (264/449) | 61.6% (258/419) |
| Clinical Cure Rate at TOC | 93.1% | 93.6% |
| Microbiological Eradication | 59.5% | 63.5% |
| TOC: Test of Cure.[16] |
The PIVOT-PO trial was a global, randomized, double-blind, pivotal Phase 3 clinical trial comparing oral tebipenem pivoxil HBr to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis.[17][18]
-
Experimental Protocol: Patients were randomized 1:1 to receive either tebipenem pivoxil HBr (600 mg) orally every six hours or imipenem-cilastatin (500 mg) IV every six hours for 7 to 10 days.[17] The primary efficacy endpoint was the overall response (a composite of clinical cure plus microbiological eradication) at the test-of-cure visit.[17]
-
Results: The trial was stopped early for efficacy after an interim analysis by an Independent Data Monitoring Committee, as it met the primary endpoint of non-inferiority to IV imipenem-cilastatin.[17][18]
Safety and Tolerability
Across clinical trials, tebipenem pivoxil hydrobromide has been generally well-tolerated.[12][18] The most commonly reported adverse events are mild and transient, including diarrhea and headache.[12][18]
Conclusion and Future Directions
Tebipenem pivoxil stands as a pioneering achievement in the field of antibacterial drug development, successfully addressing the long-standing challenge of creating an oral carbapenem. Its broad spectrum of activity, particularly against MDR Gram-negative pathogens, combined with a favorable pharmacokinetic and safety profile, positions it as a valuable therapeutic option. The successful outcomes of the Phase 3 clinical trials underscore its potential to facilitate earlier hospital discharge and reduce the reliance on intravenous therapies for serious infections like cUTI. Future research may explore its utility in other infections and its role in combating the growing threat of antimicrobial resistance.
References
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Tebipenem - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 6. CN111592543A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 7. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. [PDF] Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Tebipenem pivoxil hydrobromide-No PICC, no problem! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gsk.com [gsk.com]
- 18. urologytimes.com [urologytimes.com]
An In-depth Technical Guide to the Binding Affinity of Tebipenem Pivoxil to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem (B1682724) pivoxil is an orally administered carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is a prodrug that is rapidly converted to its active form, tebipenem, in the body.[1] The bactericidal action of tebipenem, like all β-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis. This is accomplished by the acylation of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. The efficacy of tebipenem is directly related to its binding affinity for these target PBPs. This technical guide provides a comprehensive overview of the binding affinity of tebipenem to various PBPs, details the experimental protocols for determining these interactions, and presents a visual representation of the experimental workflow.
Core Mechanism of Action
Tebipenem's primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][2] It covalently binds to the active site of PBPs, preventing the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately cell lysis and death.[1] Tebipenem has demonstrated a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[1]
Data Presentation: Tebipenem PBP Binding Affinity
The following tables summarize the 50% inhibitory concentrations (IC50) of tebipenem (referred to as SPR859 in the cited literature) against various PBPs from key bacterial pathogens. The data is derived from competitive binding assays using a fluorescently labeled penicillin derivative.
Table 1: Binding Affinity (IC50, µg/mL) of Tebipenem (SPR859) to PBPs of Gram-Negative Bacteria [1]
| Strain | PBP 1a/1b | PBP 2 | PBP 3 | PBP 4 | PBP 5/6 |
| Escherichia coli K-12 | 0.96 | 0.022 | 0.56 | 0.65 | 2.07 |
| Klebsiella pneumoniae ATCC 13883 | 0.77 | 0.010 | 0.16 | 0.011 | 3.31 |
| Pseudomonas aeruginosa ATCC 27853 | 0.29 | 0.026 | 0.0094 | 0.049 | 4.77 |
Table 2: Binding Affinity (IC50, µg/mL) of Tebipenem (SPR859) to PBPs of Gram-Positive Bacteria [1]
| Strain | PBP 1 | PBP 2 | PBP 3 | PBP 4 |
| Staphylococcus aureus ATCC 29213 | 0.027 | 0.062 | 0.042 | 0.017 |
Note: Lower IC50 values indicate higher binding affinity.
Experimental Protocols
The determination of PBP binding affinity is crucial for understanding the antibacterial profile of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin analog, such as Bocillin™ FL.
Protocol: Competitive PBP Binding Assay using Bocillin™ FL
This protocol is adapted from methodologies described in the literature for determining the IC50 of an antibiotic for various PBPs.[1][2]
1. Preparation of Bacterial Membranes:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate growth medium.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline) and lyse the cells using methods such as sonication or a French press.
-
Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and large debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes.
-
Washing and Storage: Wash the membrane pellet to remove cytosolic proteins and resuspend it in a storage buffer. Determine the protein concentration and store the membrane preparation at -80°C.
2. Competitive Binding Assay:
-
Incubation with Test Compound: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of tebipenem. This pre-incubation allows tebipenem to bind to the PBPs.
-
Addition of Fluorescent Probe: Add a fixed concentration of Bocillin™ FL to each tube. Bocillin™ FL will bind to the PBP active sites that are not already occupied by tebipenem.
-
Labeling Reaction: Incubate the mixture to allow for the binding of Bocillin™ FL.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
3. Detection and Analysis:
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantification: Quantify the fluorescence intensity of each PBP band.
-
IC50 Determination: Plot the percentage of Bocillin™ FL binding (relative to a control without tebipenem) against the concentration of tebipenem. The IC50 value is the concentration of tebipenem that results in a 50% reduction in Bocillin™ FL binding.
Visualizations
Experimental Workflow: Competitive PBP Binding Assay
The following diagram illustrates the key steps in the competitive PBP binding assay used to determine the binding affinity of tebipenem.
References
Molecular Basis for Tebipenem Pivoxil Stability Against Beta-Lactamases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tebipenem (B1682724), the active moiety of the oral prodrug tebipenem pivoxil, is a carbapenem (B1253116) antibiotic demonstrating potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains producing extended-spectrum β-lactamases (ESBLs). Its efficacy is rooted in a high affinity for essential penicillin-binding proteins (PBPs) and notable stability against hydrolysis by numerous β-lactamases. This guide delves into the molecular underpinnings of tebipenem's stability, providing a comprehensive overview of its interactions with β-lactamases, quantitative data on its efficacy, and detailed experimental protocols for relevant assays.
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. Carbapenems have long been a last-resort class of antibiotics due to their broad spectrum and stability against many β-lactamases. Tebipenem pivoxil, as an orally bioavailable carbapenem, offers a significant therapeutic advantage.[1][2] Understanding the molecular basis of its stability is crucial for its effective clinical use and for the development of future antimicrobial agents.
Mechanism of Action of Tebipenem
Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] It achieves this by forming a stable covalent bond with the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. Tebipenem has been shown to have a particular affinity for PBP 2.
Bacterial Cell Wall Synthesis and Inhibition by Tebipenem
The synthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps. The final stage, transpeptidation, is catalyzed by PBPs. Tebipenem, with its carbapenem core structure, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. The subsequent acylation of the PBP active site serine residue forms a stable complex, effectively inactivating the enzyme.
Structural Basis for Stability Against β-Lactamases
Tebipenem's stability against many β-lactamases is attributed to key structural features of the carbapenem class, including the stereochemistry of the C6-hydroxyethyl side chain and the presence of a 1-β-methyl group. This 1-β-methyl group provides steric hindrance that protects the β-lactam ring from hydrolysis by many serine-β-lactamases.[4]
Furthermore, the C2 side chain of tebipenem plays a crucial role in its interaction with both PBPs and some β-lactamases. Crystal structures of tebipenem complexed with PBPs reveal that the C2 side chain engages in hydrophobic interactions with conserved tryptophan and threonine residues in the active site, contributing to its high binding affinity.[5]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
Tebipenem demonstrates potent activity against a wide range of pathogens, including those producing ESBLs and AmpC β-lactamases. However, its activity is diminished against carbapenemase-producing isolates.[6][7]
| Organism | β-Lactamase Profile | Tebipenem MIC₅₀ (mg/L) | Tebipenem MIC₉₀ (mg/L) | Reference(s) |
| Escherichia coli | Wild-type/ESBL/AmpC | ≤0.015 - 0.03 | 0.03 - 0.06 | [5][6][8] |
| Klebsiella pneumoniae | Wild-type/ESBL/AmpC | 0.03 | 0.06 - 0.125 | [5][6][8] |
| Proteus mirabilis | Wild-type/ESBL/AmpC | 0.06 | 0.12 | [5][6] |
| Klebsiella pneumoniae | KPC-producing | ≥8 | >4 | [7][9] |
| Klebsiella pneumoniae | OXA-48-producing | ≥8 | >4 | [7][9] |
| Klebsiella pneumoniae | NDM-producing | ≥8 | >4 | [9] |
| Burkholderia pseudomallei | - | - | 2 | [1] |
| Burkholderia mallei | - | - | 1 | [1] |
Kinetic Parameters of Tebipenem Hydrolysis by β-Lactamases
Tebipenem is stable to hydrolysis by common β-lactamases such as TEM-1, CTX-M, and AmpC. However, it is susceptible to hydrolysis by carbapenemases like KPC, OXA-48, and NDM-1 enzymes.[1][10]
| β-Lactamase | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| TEM-1 | ND | ND | ND | [1][10] |
| AmpC | ND | ND | ND | [1][10] |
| CTX-M-14 | ND | ND | ND | [1][10] |
| CTX-M-15 | ND | ND | ND | [1][10] |
| KPC-2 | 0.11 | 16 | 6.9 x 10³ | [11] |
| KPC-3 | 0.094 | 30 | 3.1 x 10³ | [11] |
| OXA-48 | 3.09 | 2.2 | 1.4 x 10⁶ | [11] |
| NDM-1 | 61 | 31 | 2.0 x 10⁶ | [11] |
ND: Not Detected
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Methodology:
-
Preparation of Tebipenem Stock Solution: Prepare a stock solution of tebipenem at a concentration of at least 1000 µg/mL.[12]
-
Preparation of Microtiter Plates: Using a multichannel pipette, perform serial two-fold dilutions of the tebipenem stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From an 18- to 24-hour agar (B569324) plate, select isolated colonies and suspend them in broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 to 2 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of tebipenem that completely inhibits visible bacterial growth.
Enzyme Kinetics of β-Lactamase Hydrolysis
Steady-state kinetic parameters (k_cat and K_m) for the hydrolysis of tebipenem by β-lactamases can be determined by monitoring the decrease in absorbance of tebipenem over time.
Methodology:
-
Enzyme and Substrate Preparation: Use purified β-lactamase enzymes (e.g., KPC-2, OXA-48, NDM-1). Prepare a range of tebipenem concentrations in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Assay: The hydrolysis of tebipenem can be monitored by the decrease in its absorbance at approximately 297 nm.
-
Data Collection: In a quartz cuvette, mix the enzyme with a specific concentration of tebipenem and immediately begin recording the absorbance change over time using a spectrophotometer.
-
Data Analysis: Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. Repeat this for each tebipenem concentration.
-
Parameter Determination: Plot v₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can then be calculated from V_max and the enzyme concentration.
X-ray Crystallography of Tebipenem-PBP Complexes
Determining the crystal structure of tebipenem in complex with a PBP provides atomic-level insights into their interaction.
Methodology:
-
Protein Expression and Purification: Express and purify a soluble, active form of the target PBP (e.g., PBP2x from Streptococcus pneumoniae).[10]
-
Crystallization:
-
Grow crystals of the apo-PBP using methods such as hanging-drop vapor diffusion. For PBP2x, crystallization conditions may involve using polyethylene (B3416737) glycol (PEG) 10,000 as a precipitant at a pH range of 3.9 to 6.0.[13]
-
For PBP1a, crystallization conditions may involve 100 mM MES buffer (pH 6.5–7.0), 7–10% (w/v) PEG 1000, and 5 mM ZnSO₄.[3]
-
-
Complex Formation: Soak the apo-PBP crystals in a solution containing tebipenem to allow the antibiotic to diffuse into the crystal and bind to the active site. Soaking times can range from 1 to 6 hours with tebipenem concentrations around 5-10 mg/ml.[6]
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known PBP structure as a model.
-
Refine the model and build the tebipenem molecule into the electron density map.
-
Conclusion
Tebipenem's stability against a broad range of β-lactamases, particularly ESBLs and AmpC enzymes, is a key contributor to its clinical efficacy. This stability is conferred by its carbapenem core structure, including the 1-β-methyl group. While tebipenem is susceptible to carbapenemases, its potent activity against many common and resistant pathogens makes it a valuable oral therapeutic option. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the interactions of tebipenem and other novel carbapenems with β-lactamases and their targets.
References
- 1. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystallization of a genetically engineered water-soluble primary penicillin target enzyme. The high molecular mass PBP2x of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Initial Studies of Tebipenem Pivoxil for Pediatric Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tebipenem (B1682724) pivoxil, an oral carbapenem (B1253116) antibiotic, has emerged as a significant therapeutic option for pediatric respiratory infections, demonstrating broad-spectrum activity against common pathogens, including drug-resistant strains. This technical guide synthesizes the findings from initial clinical studies, focusing on its efficacy, safety, and pharmacokinetic profile in children with pneumonia, acute otitis media, and sinusitis. Detailed experimental methodologies are provided alongside a comprehensive analysis of its mechanism of action, including its interaction with penicillin-binding proteins (PBPs).
Introduction
Tebipenem pivoxil is the oral prodrug of tebipenem, a carbapenem antibiotic with potent bactericidal activity. Its development has been a crucial advancement in pediatric infectious disease management, offering an oral alternative to intravenous carbapenems for infections caused by multidrug-resistant pathogens. This guide provides a deep dive into the foundational studies that have shaped our understanding of tebipenem pivoxil's role in treating pediatric respiratory infections.
Mechanism of Action
Tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]
Tebipenem has demonstrated high binding affinity for specific PBPs in key pediatric respiratory pathogens:
-
Streptococcus pneumoniae : Tebipenem exhibits strong binding to PBP 1A, PBP 2X, and PBP 2B, including the mutated PBPs found in penicillin-resistant strains.[3][4]
-
Haemophilus influenzae : The primary target for tebipenem in this pathogen is PBP3.[4]
The following diagram illustrates the signaling pathway of tebipenem's mechanism of action.
Clinical Efficacy
Initial studies have consistently demonstrated the high clinical efficacy of tebipenem pivoxil in pediatric respiratory infections.
Pneumonia
A study by Sakata et al. (2017) evaluated a 3-day course of tebipenem pivoxil for pediatric community-acquired pneumonia.[5] Another open clinical study assessed 7-day treatment regimens.[6]
Acute Otitis Media (AOM) and Sinusitis
A large-scale post-marketing surveillance study provided substantial data on the effectiveness of tebipenem pivoxil for AOM and sinusitis.[7]
The following table summarizes the clinical efficacy data from these key studies.
| Indication | Study | Dosage Regimen | Number of Patients | Clinical Efficacy Rate |
| Pneumonia | Sakata H, et al. 2017[5] | 4 mg/kg twice daily for 3 days | 34 | 100% (fever resolution within 24h) |
| Pneumonia | Iwata S, et al. 2009[6] | 4 mg/kg or 6 mg/kg twice daily for 7 days | 59 | 98.3% |
| Pneumonia | Kataoka H, et al. 2016[7] | Not specified | 434 | 95.6% |
| Acute Otitis Media | Kataoka H, et al. 2016[7] | Not specified | 1,482 | 93.7% |
| Sinusitis | Kataoka H, et al. 2016[7] | Not specified | 704 | 93.6% |
Bacteriological Efficacy
Tebipenem pivoxil has shown high rates of eradication against the most common causative pathogens in pediatric respiratory infections.
The table below presents the bacteriological eradication rates from a major post-marketing surveillance study.[7]
| Pathogen | Number of Strains | Eradication Rate |
| Streptococcus pneumoniae | 142 | 94.4% |
| Haemophilus influenzae | 141 | 92.2% |
| Moraxella catarrhalis | 46 | 97.8% |
Safety and Tolerability
Across multiple studies, tebipenem pivoxil has been generally well-tolerated in the pediatric population. The most commonly reported adverse drug reactions are gastrointestinal in nature.
| Study | Number of Patients in Safety Analysis | Incidence of Adverse Drug Reactions (ADRs) | Most Common ADRs |
| Sakata H, et al. 2017[5] | 34 | 23.5% | Diarrhea |
| Iwata S, et al. 2009[6] | 66 | 36.4% (subjective/objective findings) | Watery/mushy/loose stools, increased platelet count |
| Kataoka H, et al. 2016[7] | 3,331 | 9.97% | Diarrhea (9.52%) |
Pharmacokinetics in Pediatric Patients
A population pharmacokinetic study by Sato et al. (2008) characterized the pharmacokinetic profile of tebipenem in pediatric patients with otolaryngological infections or pneumonia.[8]
| Parameter | Value | Covariates |
| Model | One-compartment with first-order absorption | |
| Apparent Clearance (CL/F) | Increased with weight-normalized creatinine (B1669602) clearance | Weight-normalized creatinine clearance |
| Volume of Distribution (Vd/F) | Decreased with age | Age |
| Doses Studied | 4 mg/kg or 6 mg/kg twice daily |
Experimental Protocols
Clinical Trial for Pediatric Pneumonia (Sakata H, et al. 2017)[5][9]
-
Study Design: Retrospective evaluation of medical charts.
-
Patient Population: 34 pediatric patients (6 months to 8 years old) with community-acquired pneumonia.
-
Inclusion Criteria:
-
Chest X-ray findings indicative of pneumonia.
-
C-reactive protein (CRP) value of at least 3.0 mg/dL.
-
-
Dosage and Administration: 4 mg/kg of tebipenem pivoxil administered twice daily for 3 days.
-
Efficacy Assessment:
-
Resolution of fever.
-
Improvement in respiratory symptoms.
-
Changes in CRP levels.
-
-
Safety Assessment: Monitoring and recording of adverse drug reactions.
The following diagram illustrates the workflow of this clinical evaluation.
Post-marketing Surveillance (Kataoka H, et al. 2016)[7]
-
Study Design: Post-marketing surveillance.
-
Patient Population: 3,540 pediatric patients with pneumonia, otitis media, or sinusitis.
-
Data Collection: Survey forms collected from medical institutions across Japan.
-
Analysis Sets:
-
Safety analysis set (n=3,331)
-
Efficacy analysis set (n=2,844)
-
Clinical efficacy analysis set (n=2,769)
-
Bacteriological efficacy analysis set (n=461)
-
-
Efficacy Assessment:
-
Clinical Efficacy: Judged by the attending physician based on improvement in signs and symptoms.
-
Bacteriological Efficacy: Based on the eradication of causative pathogens identified from clinical specimens.
-
-
Safety Assessment: Recording and analysis of all adverse drug reactions.
-
Compliance Assessment: Evaluation of patient adherence to the prescribed treatment.
Conclusion
The initial studies on tebipenem pivoxil provide robust evidence for its efficacy and safety in the treatment of common pediatric respiratory infections. Its favorable pharmacokinetic profile and high bacteriological eradication rates against key pathogens, including resistant strains, position it as a valuable oral therapeutic option. This guide provides drug development professionals and researchers with a comprehensive technical overview of the foundational data, methodologies, and mechanism of action of this important pediatric antibiotic. Further research should continue to monitor for the emergence of resistance and explore its role in other pediatric infections.
References
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]
- 5. Pediatric community-acquired pneumonia treated with a three-day course of tebipenem pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open clinical study of tebipenem pivoxil in children with bacterial pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 7. [Evaluation of safety and efficacy of tebipenem pivoxil granules for pediatric in pneumonia, otitis media and sinusitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of tebipenem pivoxil (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystalline Structure and Polymorphic Forms of Tebipenem Pivoxil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebipenem (B1682724) pivoxil, the oral prodrug of the carbapenem (B1253116) antibiotic tebipenem, represents a significant advancement in the treatment of bacterial infections, particularly those caused by drug-resistant pathogens. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphism, are of paramount importance in drug development. These properties can profoundly influence the drug's stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the known crystalline structures and polymorphic forms of tebipenem pivoxil and its hydrochloride salt, compiling available data to aid researchers and professionals in the field.
Crystalline Structure of Tebipenem Pivoxil (Free Base)
The molecular structure of tebipenem pivoxil has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P1 with one molecule in the asymmetric unit.[1][2] The crystal structure confirms the configurations of the four chiral centers.[1][2] In the crystal lattice, molecules are linked by O-H⋯N hydrogen bonds, forming chains.[1][2]
Table 1: Crystallographic Data for Tebipenem Pivoxil [3][4]
| Parameter | Value |
| Formula | C₂₂H₃₁N₃O₆S₂ |
| Space Group | P1 |
| a | 7.7292 Å |
| b | 7.9892 Å |
| c | 11.2035 Å |
| α | 108.300° |
| β | 92.553° |
| γ | 101.499° |
| Z | 1 |
Polymorphic Forms of Tebipenem Pivoxil Hydrochloride
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug substance can exhibit different physicochemical properties. For this compound, several crystalline forms have been identified and characterized, primarily through X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[5][6]
Crystalline Form A
Form A is a known crystalline form of this compound.[5][6] Its characterization data is summarized below.
Table 2: XRPD and DSC Data for this compound Form A [5][6]
| Technique | Data |
| XRPD (2θ values) | Peaks at approximately 9.6, 12.4, 15.1, 19.0, and 20.3 ± 0.2 degrees. |
| DSC | Data not explicitly detailed in the provided search results. |
Other Crystalline Salt Forms of Tebipenem Pivoxil
Beyond the hydrochloride salt, various other salt forms of tebipenem pivoxil have been investigated to identify crystalline forms with optimal properties. These include hydrobromide, edisylate, ketoglutarate, maleate, and methane (B114726) sulfonate salts, with several polymorphic forms identified for some of these salts.[5][6][7]
Table 3: Summary of Characterized Crystalline Forms of Various Tebipenem Pivoxil Salts [5][6][8][9]
| Salt | Crystalline Form | Key XRPD Peaks (2θ ± 0.2°) | DSC Endotherms (Onset °C / Minima °C) |
| Hydrobromide | Form B | 9.6, 13.0, 17.6, 20.8, 26.8 | 32.9 / 66.3 and 186.8 / 190.8 |
| Hydrobromide | Form C | Not specified | Not specified |
| Hydrobromide | Form D | Not specified | Not specified |
| Hydrobromide | Form H | 9.3, 9.5, 10.7, 13.0, 14.0, 17.6, 19.1, 20.0, 20.7, 22.6, 23.5 | Exothermic peak between 180 °C and 210 °C |
| Edisylate | Form A | 4.1, 5.0, 7.7, 8.2, 8.5, 9.5, 10.1, 13.1, 13.5, 15.4, 16.0, 16.9, 17.3, 18.0, 19.1, 20.3, 20.7, 21.2, 22.7, 23.1, 24.5, 25.7, 27.3, 28.8 | 56.3 / 79.3 and 144.5 / 157.5 |
| Ketoglutarate | Form A | 8.6, 10.7, 13.2, 16.2, 17.2 | 36.6 / 57.0 and 106.5 / 117.0 |
| Maleate | Form A | 8.0, 12.6, 15.4, 16.0, 18.7 | 50.6 / 74.3 and 103.0 / 110.1 |
| Maleate | Form B | 5.5, 8.9, 10.1, 10.6, 11.0, 12.8, 13.6, 14.3, 14.9, 16.7, 17.0, 17.2, 17.9, 18.6, 19.0, 19.4, 20.2, 20.5, 20.8, 21.4, 21.9, 22.2, 23.1, 24.0, 24.5, 25.1, 25.5, 26.2, 27.5, 28.1, 28.9, 29.6 | Not specified |
| Methane Sulfonate | Form B | 9.1, 9.6, 10.9, 12.6, 13.9, 14.6, 15.4, 17.2, 17.5, 18.2, 18.4, 18.7, 19.4, 19.6, 19.8, 20.4, 20.6, 21.5, 21.9, 22.2, 22.9, 23.6, 24.5, 25.3, 25.6, 26.4, 26.9, 27.1, 27.5, 27.8, 28.0, 28.6, 29.4, 29.8 | Not specified |
Experimental Protocols
The characterization of these polymorphic forms relies on standard solid-state analytical techniques. The general methodologies are described below.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline forms.
-
Instrumentation : A PANalytical Empyrean system or equivalent is typically used.[10]
-
Radiation : Cu Kα radiation (λ = 1.54056 Å) is commonly employed.[10]
-
Instrument Settings : The X-ray tube is operated at a voltage of 45 kV and a current of 40 mA.[10]
-
Sample Preparation : The sample is typically packed into a sample holder and flattened to ensure a smooth surface.
-
Data Collection : The diffraction pattern is recorded over a specific 2θ range, for example, from 2° to 40°.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting points and phase transitions, which are characteristic of a specific polymorphic form.
-
Instrumentation : A TA Instruments Q100 or Q2000 differential scanning calorimeter equipped with a refrigerated cooling system is often used.[5]
-
Sample Preparation : A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and sealed. An empty pan is used as a reference.
-
Analysis Conditions : The sample is heated at a constant rate, for example, 5 °C/min, under a nitrogen purge (e.g., 40 mL/min).[5] The heat flow to the sample is monitored as a function of temperature.
Logical Workflow for Polymorphic Screening and Characterization
The process of identifying and characterizing different polymorphic forms of an API like this compound follows a logical progression. This workflow is crucial for ensuring that the most stable and suitable form is selected for further development.
Conclusion
The solid-state chemistry of tebipenem pivoxil and its salts is complex, with multiple crystalline forms having been identified. A thorough understanding and characterization of these forms are critical for the successful development of a stable, safe, and effective drug product. This guide has summarized the key publicly available data on the crystalline structure of the free base and the polymorphic forms of its hydrochloride and other salts. The experimental protocols and logical workflows presented herein provide a framework for researchers and drug development professionals working with this important antibiotic. Further investigation into the interconversion of these polymorphic forms and their impact on biopharmaceutical properties will continue to be an area of significant interest.
References
- 1. Crystal structure of tebipenem pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tebipenem Pivoxil | C22H31N3O6S2 | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of tebipenem pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2018215687A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]
- 6. WO2018145089A1 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]
- 7. EA042386B1 - CRYSTALLINE FORMS OF TEBIPENEM PIVOXIL, COMPOSITIONS CONTAINING THEM, METHODS OF MANUFACTURING AND METHODS OF APPLICATION - Google Patents [patents.google.com]
- 8. CN110804057A - Crystal form of tebipenem pivoxil hydrobromide, preparation method of crystal form, pharmaceutical composition and pharmaceutical application of crystal form - Google Patents [patents.google.com]
- 9. US10889587B2 - Tebipenem pivoxil crystalline forms, compositions including the same, methods of manufacture, and methods of use - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Tebipenem in Human Plasma by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of tebipenem (B1682724) in human plasma. Tebipenem is the active moiety of the oral carbapenem (B1253116) prodrug, tebipenem pivoxil. The described method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Tebipenem-D5) to ensure high accuracy and precision. This method was validated according to regulatory guidelines and demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.
Introduction
Tebipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. It is the active form of the orally administered prodrug, tebipenem pivoxil. Accurate quantification of tebipenem in human plasma is crucial for pharmacokinetic and bioequivalence studies, which are essential for its clinical development and therapeutic use. UPLC-MS/MS offers the high sensitivity, selectivity, and speed required for the reliable determination of drug concentrations in complex biological matrices like plasma. This application note provides a detailed protocol for a validated UPLC-MS/MS method for tebipenem quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
Tebipenem reference standard
-
Tebipenem-D5 internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-morpholinopropanesulfonic acid (MOPS)
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
UPLC Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of tebipenem and tebipenem-D5 in a suitable solvent.
-
Working Standard Solutions: Prepare working standard solutions of tebipenem by serial dilution of the stock solution with a mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of tebipenem-D5 at an appropriate concentration.
-
Stabilizing Buffer: Prepare a 50 mM MOPS buffer and adjust the pH to 7.0.[1]
Sample Preparation Protocol
-
Allow frozen human plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma, add an equal volume of 50 mM MOPS buffer (pH 7.0) to stabilize the analyte.[1]
-
Add the internal standard working solution to each sample.
-
Perform protein precipitation by adding acetonitrile.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with water containing 0.1% formic acid.
-
Inject an aliquot of the final solution into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Flow Rate | 0.65 mL/min[2] |
| Gradient Program | A gradient program should be optimized to ensure proper separation. |
| Column Temperature | Maintained at an optimized temperature. |
| Injection Volume | 2 µL |
| Total Run Time | Approximately 2.75 - 3.0 minutes[1][2] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tebipenem) | To be determined based on specific instrument optimization |
| MRM Transition (Tebipenem-D5) | To be determined based on specific instrument optimization |
| Source Temperature | Optimized for the specific instrument. |
| Gas Flow Rates | Optimized for the specific instrument. |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.1 to 20 µg/mL for tebipenem in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.99.[1]
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Tebipenem | 0.1 - 20 | > 0.99[1] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ (0.1 µg/mL) | < 3.81%[1] | < 3.81%[1] | ± 8.56%[1] | ± 8.56%[1] |
| LQC | < 3.81%[1] | < 3.81%[1] | ± 8.56%[1] | ± 8.56%[1] |
| MQC | < 3.81%[1] | < 3.81%[1] | ± 8.56%[1] | ± 8.56%[1] |
| HQC | < 3.81%[1] | < 3.81%[1] | ± 8.56%[1] | ± 8.56%[1] |
Recovery and Matrix Effect
The extraction recovery of tebipenem from human plasma was high and consistent across different concentration levels. The matrix effect was found to be minimal, indicating that the method is free from significant ion suppression or enhancement.
| Parameter | Result |
| Extraction Recovery | 90.19 - 95.74%[1] |
| Matrix Effect | Minimal[1] |
Stability
Tebipenem was found to be stable in human plasma under various storage and handling conditions, as summarized below.
| Stability Condition | Duration | Stability (% of Nominal) |
| Room Temperature | 4 hours | 91.11 - 106.33%[1] |
| -20°C | 3 days | 91.11 - 106.33%[1] |
| -80°C | 30 days | 91.11 - 106.33%[1] |
| Freeze-Thaw Cycles | 5 cycles | 91.11 - 106.33%[1] |
| Autosampler (8°C) | 24 hours | 91.11 - 106.33%[1] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of tebipenem in human plasma.
Caption: Key parameters for the bioanalytical method validation.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of tebipenem in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting clinical trials and pharmacokinetic studies of tebipenem pivoxil. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation.
References
- 1. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Infection Models to Evaluate Tebipenem Pivoxil Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tebipenem pivoxil is the oral prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1][2][3][4][5][6] It exhibits potent activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) Enterobacterales.[4][5][6][7][8] Preclinical evaluation of its efficacy is crucial, and various in vivo mouse infection models are employed for this purpose. These models are instrumental in determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, assessing therapeutic efficacy against specific pathogens, and guiding clinical dose selection.
This document provides detailed application notes and protocols for three commonly utilized murine infection models to test the efficacy of Tebipenem pivoxil: the neutropenic thigh infection model, the acute pyelonephritis (kidney infection) model, and the sepsis model.
Key Efficacy Data of Tebipenem Pivoxil in Murine Models
The efficacy of Tebipenem pivoxil has been demonstrated across multiple mouse infection models. The primary PK/PD index associated with its efficacy is the ratio of the free-drug plasma area under the curve to the minimum inhibitory concentration (fAUC/MIC).[2][3]
| Model Type | Pathogen(s) | Key Efficacy Endpoints & Findings |
| Neutropenic Thigh Infection | Escherichia coli, Klebsiella pneumoniae (including ESBL-producing strains) | - Dose-dependent reduction in bacterial load (CFU/thigh).[3] - A half-maximal effect was observed with a total daily dose of 11.13 mg/kg.[3] - The fAUC/MIC ratio was the PK/PD index most correlated with efficacy.[3] |
| Acute Pyelonephritis | Escherichia coli and other Enterobacterales | - Dose-ranging studies showed significant reductions in bacterial counts (log10 CFU/g of kidney tissue).[1][2] - fAUC/MIC ratios of 26.2 and 54.1 were associated with net bacterial stasis and a 1-log10 CFU/g reduction from baseline, respectively.[2] |
| Pneumonic Plague Model | Yersinia pestis | - Significantly higher survival rates in mice treated with Tebipenem pivoxil hydrobromide compared to vehicle control when dosed up to 36 hours post-challenge.[7] |
| Anthrax Model | Bacillus anthracis | - Survival rates of 73-75% were observed when treatment was initiated 12 to 24 hours post-challenge, significantly higher than the vehicle control group.[7] |
| Sepsis Model | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | - Tebipenem pivoxil tablets (100 mg/kg) demonstrated a protective effect in animals challenged with lethal doses of various pathogens.[8] |
| Lung Infection Model | Mycobacterium abscessus | - The combination of tebipenem-pivoxil and avibactam (B1665839) ARX-1796 showed efficacy in reducing bacterial load in the lungs.[9][10][11] |
Experimental Protocols
Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections, particularly in an immunocompromised host.
Objective: To determine the dose-response relationship and the PK/PD index of Tebipenem pivoxil against specific bacterial strains in a thigh infection.
Protocol:
-
Animal Preparation:
-
Use specific-pathogen-free female ICR (CD-1) or similar mouse strains, typically 5-6 weeks old.[12]
-
Induce neutropenia to minimize the host immune response, allowing for a direct assessment of the antibiotic's effect. This is typically achieved by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[12]
-
-
Infection:
-
Treatment:
-
Administer Tebipenem pivoxil (or its hydrobromide salt) orally via gavage at various doses.[3] Dosing can be fractionated (e.g., every 8 hours) to evaluate different PK/PD indices.[3]
-
Include a vehicle control group (receiving the formulation vehicle without the drug) and potentially a positive control group with a known effective antibiotic.
-
-
Endpoint Analysis:
-
At a predetermined time point (commonly 24 hours after the start of treatment), euthanize the mice.[3][12]
-
Aseptically remove the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[12]
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.[12]
-
The primary endpoint is the change in log10 CFU/thigh compared to the initial bacterial load at the start of therapy.
-
Workflow Diagram:
Caption: Workflow for the neutropenic mouse thigh infection model.
Acute Pyelonephritis (Kidney Infection) Model
This model simulates a complicated urinary tract infection (cUTI) and is particularly relevant for drugs like Tebipenem pivoxil, which are being developed for this indication.[1][2][4][5][6]
Objective: To evaluate the efficacy of Tebipenem pivoxil in reducing bacterial burden in the kidneys.
Protocol:
-
Animal Preparation:
-
Infection:
-
Treatment:
-
Endpoint Analysis:
-
At 24 hours after the initiation of treatment, euthanize the mice.[1][2]
-
Aseptically remove the kidneys, weigh them, and homogenize them in sterile PBS.
-
Determine the bacterial load (CFU/gram of kidney tissue) by plating serial dilutions of the homogenate.
-
The primary outcome is the change in log10 CFU/gram of kidney tissue from the baseline at the start of therapy.[1][2]
-
Workflow Diagram:
Caption: Workflow for the acute pyelonephritis mouse model.
Sepsis Model
Sepsis models are used to evaluate the ability of an antibiotic to prevent mortality from a systemic, overwhelming infection.
Objective: To assess the protective efficacy of Tebipenem pivoxil against lethal systemic infection.
Protocol:
-
Animal Preparation:
-
Use immunocompetent mice for this model to better mimic the clinical scenario of sepsis.
-
-
Infection:
-
Induce sepsis through one of several methods:
-
Intraperitoneal (IP) Injection: Inject a lethal dose of a bacterial suspension (e.g., S. aureus, E. coli) into the peritoneal cavity.[8] The dose needs to be pre-determined to cause mortality in control animals within a specific timeframe (e.g., 24-48 hours).
-
Cecal Ligation and Puncture (CLP): This is considered a gold-standard model as it mimics polymicrobial sepsis from a perforated bowel.[13][14] It involves anesthetizing the mouse, ligating the cecum, and puncturing it with a needle to allow fecal contents to leak into the peritoneum.[13][14]
-
-
-
Treatment:
-
Administer Tebipenem pivoxil orally at various doses at specific time points after the induction of sepsis (e.g., 1 and 6 hours post-infection).
-
Include a vehicle control group and a positive control group.
-
-
Endpoint Analysis:
-
The primary endpoint is survival, monitored over a period of 7 to 14 days.
-
Secondary endpoints can include measuring bacterial load in the blood and peritoneal fluid, and assessing levels of inflammatory cytokines.
-
Logical Relationship Diagram:
References
- 1. assets.website-files.com [assets.website-files.com]
- 2. 1304. Characterization of Tebipenem Pivoxil Hydrobromide Pharmacokinetics-Pharmacodynamics (PK-PD) in a Neutropenic Murine Acute Pyelonephritis (AP) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Oral Tebipenem-Avibactam in a Mouse Model of Mycobacterium abscessus Lung Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Use of Animal Model of Sepsis to Evaluate Novel Herbal Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Agar Dilution Method for Determining Tebipenem MIC90 against Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tebipenem (B1682724) against Enterobacterales using the agar (B569324) dilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI). This document also includes compiled MIC90 data and visual representations of the experimental workflow and the drug's mechanism of action.
Introduction
Tebipenem is a broad-spectrum, orally available carbapenem (B1253116) antibiotic effective against a variety of Gram-negative and Gram-positive bacteria, including many multi-drug resistant (MDR) strains of Enterobacterales.[1][2][3] The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its in vitro activity against a bacterial isolate.[4] This method is particularly useful for testing a large number of isolates against a limited number of antimicrobial agents. The MIC90, the concentration at which 90% of the tested isolates are inhibited, is a key pharmacodynamic parameter used to assess the overall efficacy of an antibiotic against a specific bacterial population.
Data Presentation: Tebipenem MIC90 against Enterobacterales
The following table summarizes the in vitro activity of Tebipenem against various species of Enterobacterales, as determined by agar and broth microdilution methods.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Testing Method | Reference |
| Escherichia coli | 101 | ≤0.015 | 0.03 | Broth Microdilution | [5][6] |
| Klebsiella pneumoniae | 208 | 0.03 | 0.06 | Broth Microdilution | [5] |
| Proteus mirabilis | 103 | 0.06 | 0.12 | Broth Microdilution | [5] |
| All Enterobacterales | 300 | 0.12 | >4 | Agar Dilution | [4] |
| ESBL-producing Enterobacterales | - | 0.03 | 0.25 | Broth Microdilution | |
| Enterobacterales (from cancer patients) | - | - | 0.06 - 0.25 | Broth Microdilution | [7] |
| Enterobacterales (surveillance isolates) | - | 0.06 | 0.25 | Not Specified | [8] |
| 3GC-resistant E. coli | 274 | - | 0.03 | Broth Microdilution | [9][10] |
| 3GC-resistant K. pneumoniae | 42 | - | 0.125 | Broth Microdilution | [9][10] |
Note: While the focus of this document is the agar dilution method, for a comprehensive overview, data from broth microdilution studies are also included as it is a reference method and more data is publicly available.
Experimental Protocols
This section provides a detailed methodology for performing the agar dilution test to determine the MIC of Tebipenem against Enterobacterales.
Materials
-
Tebipenem analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
Sterile distilled water or other appropriate solvent for Tebipenem
-
Sterile petri dishes (90 or 150 mm)
-
Sterile pipettes and tubes for serial dilutions
-
Inoculator (e.g., Steers replicator)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or broth
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603)
-
Test isolates of Enterobacterales
Preparation of Tebipenem Stock Solution
-
Calculate the amount of Tebipenem powder needed to prepare a stock solution of 1000 µg/mL or higher.
-
Dissolve the weighed powder in a small amount of a suitable solvent (consult manufacturer's instructions) and then bring to the final volume with sterile distilled water.
-
Sterilize the stock solution by membrane filtration if it is not sterile.
-
Prepare serial twofold dilutions of the stock solution to obtain the desired range of concentrations for the agar plates.
Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
For each desired final concentration of Tebipenem, add 1 part of the appropriate antibiotic dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly but gently to avoid air bubbles.
-
Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify at room temperature.
-
Prepare a growth control plate containing MHA without any antibiotic.
-
The plates can be stored at 2-8°C for up to one week.
Inoculum Preparation
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar medium, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in sterile saline or broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.
Inoculation of Agar Plates
-
Using an inoculator, deliver approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate. This will result in a final spot inoculum of approximately 10⁴ CFU.
-
Allow the inoculated spots to dry completely before inverting the plates for incubation.
Incubation
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Tebipenem that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
-
The growth control plate should show confluent growth.
-
The MICs for the QC strains should fall within their established acceptable ranges.
Mandatory Visualizations
Tebipenem's Mechanism of Action
Tebipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.
Caption: Tebipenem inhibits bacterial cell wall synthesis by targeting PBPs.
Experimental Workflow: Agar Dilution Method
The following diagram outlines the key steps involved in the agar dilution method for determining the MIC of Tebipenem.
Caption: Workflow for the agar dilution MIC determination method.
Logical Relationship: MIC90 Determination
The MIC90 is determined from the MIC values of a population of bacterial isolates. The following diagram illustrates the logical process.
Caption: Logical steps for the determination of the MIC90 value.
References
- 1. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 3. Tebipenem - Wikipedia [en.wikipedia.org]
- 4. assets.website-files.com [assets.website-files.com]
- 5. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of tebipenem and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tebipenem Pharmacodynamics using a Hollow-Fiber Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to investigate the pharmacodynamics of tebipenem (B1682724), a novel oral carbapenem (B1253116) antibiotic. The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles, offering a powerful tool to study the time-course of antimicrobial activity and the suppression of resistance.
Introduction to Tebipenem and the Hollow-Fiber Infection Model
Tebipenem is a broad-spectrum carbapenem antibiotic with the unique advantage of being orally bioavailable as a prodrug, tebipenem pivoxil hydrobromide.[1][2] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[3] Tebipenem has demonstrated potent activity against a wide range of Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4]
The hollow-fiber infection model is an advanced in vitro system that allows for the precise control of drug concentrations over time, mimicking the pharmacokinetic profiles observed in humans.[5][6] This dynamic model is invaluable for studying the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics, as it can maintain a high bacterial density, facilitating the study of resistance emergence and suppression.[5] The European Medicines Agency (EMA) has endorsed the use of the HFIM for the development of anti-tuberculosis regimens, highlighting its regulatory acceptance.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the hollow-fiber infection model to evaluate the pharmacodynamics of tebipenem against Escherichia coli.
Table 1: Bacterial Strains and Tebipenem MICs
| Bacterial Strain | Type | Tebipenem MIC (mg/L) | Reference(s) |
| E. coli 998822 | ESBL-producing | 0.008 - 0.03 | [4][7] |
| E. coli NCTC 13441 | ESBL-producing | 0.008 - 0.03 | [4][7] |
| E. coli 4643 | ESBL-producing | Not specified | [7] |
| E. coli SPT719 | ESBL-producing | 0.03 | [8] |
| E. coli 13319 | ESBL-producing | Not specified | [7] |
| E. coli 1033345 | ESBL-producing | Not specified | [7] |
Table 2: Tebipenem Dosing Regimens and Pharmacodynamic Parameters in HFIM Studies
| Dosing Regimen (Simulated Human Dose) | Study Duration | Key Findings | Pharmacodynamic Target for Resistance Suppression | Reference(s) |
| 4.69 mg to 1200 mg every 8 hours (q8h) | 10 days | Dose-dependent bacterial killing observed. | fAUC/MIC of 34.58 to 51.87 | [7][8][9] |
| 600 mg q8h | 10 days | Consistently lowered bacterial burdens below the initial inoculum. Intermittent amplification of resistant subpopulations was observed but did not reach the total population density. | Not explicitly stated, but this dose was effective in suppression. | [4][7] |
| 600 mg q8h (as step-down from ertapenem) | 7 days | Successfully prevented bacterial regrowth after initial ertapenem (B1671056) therapy. | Not applicable (combination therapy study). | [10] |
Table 3: Tebipenem Pharmacokinetic/Pharmacodynamic Parameters
| Parameter | Value | Reference(s) |
| Primary PK/PD Index | fAUC/MIC (Time-dependent) | [8][9] |
| Protein Binding (Human) | 45% | [3] |
| Serum Half-life (Human) | ~1 hour | [1] |
| fAUC/MIC Target for Stasis | Median of 23 | [9] |
| fAUC/MIC Target for Resistance Suppression | 34.58 - 51.87 | [8][9] |
Experimental Protocols
This section provides detailed protocols for conducting a hollow-fiber infection model experiment to study the pharmacodynamics of tebipenem.
Materials and Equipment
-
Hollow-fiber cartridges (e.g., FiberCell Systems)
-
Peristaltic pumps
-
Syringe pumps
-
Central reservoir
-
Tubing and connectors
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial isolate (e.g., E. coli NCTC 13441)
-
Tebipenem analytical powder
-
Tryptic Soy Agar (TSA) plates
-
TSA plates supplemented with tebipenem (e.g., 4x the baseline MIC)
-
Sterile saline
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator
-
Biosafety cabinet
-
Vortex mixer
-
Pipettes and sterile tips
-
Microcentrifuge tubes
Experimental Workflow Diagram
Caption: Experimental workflow for the hollow-fiber infection model.
Detailed Protocol Steps
Step 1: Preparation of Bacterial Inoculum
-
From a frozen stock, streak the selected bacterial isolate onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of MHB in a sterile flask.
-
Incubate at 37°C in a shaking incubator until the culture reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of ~0.5).
-
Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh MHB.
-
Adjust the bacterial suspension to a final concentration of approximately 1.0 x 10⁸ CFU/mL. This can be confirmed by serial dilution and plating.
Step 2: Assembly and Priming of the Hollow-Fiber System
-
Following the manufacturer's instructions, assemble the hollow-fiber cartridge, tubing, and central reservoir in a biosafety cabinet to maintain sterility.
-
Prime the system by circulating sterile MHB through the entire circuit for at least one hour to ensure the system is free of air bubbles and to allow the fibers to equilibrate.
Step 3: Inoculation of the Hollow-Fiber System
-
Stop the circulation of MHB.
-
Carefully inject 10 mL of the prepared bacterial inoculum (from Step 1) into the extracapillary space of the hollow-fiber cartridge through the designated port.[3]
-
Allow the system to sit for 30 minutes to permit the bacteria to distribute evenly.
Step 4: Simulation of Tebipenem Pharmacokinetics
-
Prepare a stock solution of tebipenem in a suitable solvent and then dilute it in MHB to the desired starting concentration for the central reservoir.
-
Program the syringe pump to deliver the tebipenem solution into the central reservoir to achieve the peak concentration (Cmax) of the simulated human dose.
-
Program the peristaltic pumps to control the flow of fresh MHB into the central reservoir and the removal of waste from the central reservoir. The flow rates should be calculated to simulate the human half-life of tebipenem (approximately 1 hour).[1] This will create a dynamic concentration-time profile that mimics the absorption, distribution, metabolism, and excretion of the drug in the body.
Step 5: Sampling
-
Collect samples from the extracapillary space of the hollow-fiber cartridge at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).[7]
-
For each sample, withdraw a small volume (e.g., 200 µL).
-
One portion of the sample will be used for bacterial quantification, and another can be stored (e.g., at -80°C) for later pharmacokinetic analysis of tebipenem concentrations by LC-MS/MS.
Step 6: Quantification of Bacterial Populations
-
Wash the collected samples twice with sterile normal saline to remove residual antibiotic.[3]
-
Perform serial dilutions of the washed sample in sterile saline.
-
Plate the dilutions onto both drug-free TSA plates (for the total bacterial population) and TSA plates supplemented with tebipenem at a concentration of 4x the baseline MIC (for the resistant subpopulation).[3]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL for both the total and resistant populations at each time point.
Step 7: Data Analysis
-
Plot the log₁₀ CFU/mL versus time for both the total and resistant bacterial populations for each simulated tebipenem regimen and the no-treatment control.
-
Determine the pharmacokinetic parameters from the measured tebipenem concentrations (if performed).
-
Calculate the relevant PK/PD index, which for tebipenem is the free drug area under the concentration-time curve divided by the MIC (fAUC/MIC).[8][9]
-
Correlate the fAUC/MIC values with the observed bacterial killing and the suppression of resistance to identify the target exposure for efficacy.
Mechanism of Action and Logical Relationships
Tebipenem's Mechanism of Action
Caption: Mechanism of action of tebipenem.
Tebipenem, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately, cell lysis and death.
By leveraging the hollow-fiber infection model, researchers can gain valuable insights into the pharmacodynamic properties of tebipenem, optimize dosing regimens, and assess its potential to combat antimicrobial resistance. These detailed protocols provide a robust framework for conducting such studies in a reproducible and scientifically rigorous manner.
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. Frontiers | Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and Resistance Suppression for Zoliflodacin Against Neisseria gonorrhoeae in a Dynamic Hollow Fiber Infection Model [frontiersin.org]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of Tebipenem Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Oral Tebipenem as a Step-Down Therapy following Intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibiotics.pharmaceuticalconferences.com [antibiotics.pharmaceuticalconferences.com]
- 9. Evaluation of Oral Tebipenem as a Step-Down Therapy following Intravenous Ertapenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow-Fiber In Vitro Infection Model [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols: Phase 3 Clinical Trial Design for Oral Tebipenem Pivoxil Hydrobromide
These application notes provide a detailed overview of the Phase 3 clinical trial design for oral tebipenem (B1682724) pivoxil hydrobromide (tebipenem HBr), an orally bioavailable carbapenem (B1253116) antibiotic. The information is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of novel anti-infective agents. The protocols are based on the publicly available data from the ADAPT-PO and PIVOT-PO pivotal trials.
Introduction
Tebipenem HBr is being developed as the first oral carbapenem antibiotic for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP).[1] The emergence of multidrug-resistant (MDR) Gram-negative pathogens has limited the utility of currently available oral antibiotics, often necessitating hospitalization for intravenous (IV) therapy.[2][3] An effective oral carbapenem could provide a significant advantage by enabling the transition from IV to oral therapy, potentially reducing hospital stays and healthcare costs.[3]
The Phase 3 program for tebipenem HBr was designed to demonstrate its non-inferiority to standard-of-care IV carbapenems in the treatment of cUTIs and AP.
Phase 3 Clinical Trial Design Overview
The pivotal Phase 3 studies, ADAPT-PO and PIVOT-PO, were global, randomized, double-blind, double-dummy, non-inferiority trials.[4][5]
Table 1: Overview of Key Phase 3 Trial Design Parameters
| Parameter | ADAPT-PO Trial | PIVOT-PO Trial |
| ClinicalTrials.gov ID | NCT03788967 | NCT06059846 |
| Primary Indication | Complicated Urinary Tract Infection or Acute Pyelonephritis | Complicated Urinary Tract Infection including Pyelonephritis |
| Patient Population | Hospitalized adult patients | Hospitalized adult patients |
| Trial Design | International, double-blind, double-dummy, non-inferiority | Global, randomized, double-blind, pivotal, non-inferiority |
| Randomization | 1:1 ratio | 1:1 ratio |
| Investigational Arm | Oral Tebipenem Pivoxil Hydrobromide (600 mg every 8 hours) | Oral Tebipenem Pivoxil Hydrobromide (600 mg every 6 hours) |
| Comparator Arm | Intravenous Ertapenem (B1671056) (1 g every 24 hours) | Intravenous Imipenem-Cilastatin (500 mg every 6 hours) |
| Treatment Duration | 7 to 10 days (up to 14 days for bacteremia) | 7 to 10 days |
| Primary Endpoint | Overall Response (composite of clinical cure and favorable microbiological response) at Test-of-Cure (TOC) visit (Day 19 ± 2 days) | Overall Response (composite of clinical cure plus microbiological eradication) at the Test-of-Cure (TOC) visit |
| Non-Inferiority Margin | 12.5% | -10% |
Experimental Protocols
Patient Screening and Enrollment
Inclusion Criteria:
-
Adult patients (typically ≥ 18 years of age).
-
Diagnosis of complicated urinary tract infection or acute pyelonephritis requiring hospitalization and intravenous antibiotic therapy.
-
Presence of clinical signs and symptoms consistent with cUTI or AP.
-
Urine specimen for culture and susceptibility testing obtained prior to the first dose of study drug.
Exclusion Criteria:
-
Known hypersensitivity to carbapenems or other beta-lactam antibiotics.
-
Concomitant systemic antibacterial therapy with activity against the suspected uropathogen.
-
Creatinine clearance below a specified threshold (e.g., < 60 mL/min), indicating significant renal impairment.
-
Pregnancy or lactation.
-
Participation in another investigational drug trial within a specified period.
Randomization and Blinding
Patients who meet all inclusion and no exclusion criteria are randomized in a 1:1 ratio to receive either oral tebipenem HBr or the IV comparator.[4][5] To maintain blinding, a double-dummy design is employed.[6] Patients in the tebipenem HBr arm receive active oral tablets and an IV placebo infusion.[6] Conversely, patients in the comparator arm receive active IV infusion and oral placebo tablets.[6]
Drug Administration and Dosing
-
Tebipenem HBr Arm: 600 mg oral tebipenem pivoxil hydrobromide is administered every 6 or 8 hours.[4] This is accompanied by a placebo IV infusion administered on the same schedule as the active comparator.[6]
-
Comparator Arm: The active IV comparator (ertapenem 1 g every 24 hours or imipenem-cilastatin 500 mg every 6 hours) is administered.[4] This is accompanied by oral placebo tablets to match the dosing frequency of the investigational drug.
Treatment duration is typically 7 to 10 days.[4][5] In the ADAPT-PO trial, treatment could be extended to 14 days for patients with bacteremia.[4]
Assessment of Endpoints
Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure (TOC) visit, which occurs approximately 19 days after randomization.[4] This is a composite endpoint defined as:
-
Clinical Cure: Resolution of the signs and symptoms of the cUTI or AP.
-
Microbiological Response/Eradication: Reduction of the baseline uropathogen to a predefined low level (e.g., < 10^4 CFU/mL) in the urine culture obtained at the TOC visit.
Secondary Endpoints:
-
Clinical cure rate at the TOC visit.[7]
-
Microbiological response rate at the TOC visit.[7]
-
Overall response at the end-of-treatment visit.
-
Incidence and severity of adverse events.[4]
Data Presentation
Table 2: Primary Efficacy Outcomes of Phase 3 Trials
| Outcome | ADAPT-PO Trial (Tebipenem HBr vs. Ertapenem) | PIVOT-PO Trial (Tebipenem HBr vs. Imipenem-Cilastatin) |
| Overall Response at TOC | 58.8% (264/449) in tebipenem HBr group vs. 61.6% (258/419) in ertapenem group | 58.5% (261/446) in tebipenem HBr group vs. 60.2% (291/483) in imipenem-cilastatin group |
| Weighted Difference (95% CI) | -3.3 percentage points (-9.7 to 3.2) | -1.3% (-7.5% to 4.8%) |
Table 3: Key Secondary Efficacy and Safety Outcomes
| Outcome | ADAPT-PO Trial (Tebipenem HBr vs. Ertapenem) | PIVOT-PO Trial (Tebipenem HBr vs. Imipenem-Cilastatin) |
| Clinical Cure at TOC | 93.1% in tebipenem HBr group vs. 93.6% in ertapenem group | 93.5% in tebipenem HBr group vs. 95.2% in imipenem-cilastatin group |
| Microbiological Response at TOC | Not explicitly reported as a separate secondary endpoint in the provided source. | 60.3% in tebipenem HBr group vs. 61.3% in imipenem-cilastatin group |
| Incidence of Adverse Events | 25.7% in tebipenem HBr group vs. 25.6% in ertapenem group | Generally similar to imipenem-cilastatin |
| Most Common Adverse Events | Mild diarrhea and headache | Diarrhea and headache (mild or moderate and non-serious) |
Visualizations
Caption: Workflow of the Phase 3 clinical trials for oral tebipenem pivoxil hydrobromide.
References
- 1. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 2. Oral Antibiotics in Clinical Development for Community-Acquired Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Application Note: A Stability-Indicating HPLC-DAD Method for the Assay of Tebipenem Pivoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Tebipenem Pivoxil. Tebipenem Pivoxil is an orally administered carbapenem (B1253116) antibiotic, a prodrug that is converted to its active form, Tebipenem, in the body.[1][2][3][4] The stability of the drug is a critical parameter in ensuring its safety and efficacy. This document provides a comprehensive protocol for a stability-indicating assay, including forced degradation studies, to ensure the method can accurately quantify Tebipenem Pivoxil in the presence of its degradation products.
Introduction
Tebipenem Pivoxil is a broad-spectrum antibiotic effective against a variety of bacterial infections.[4] As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can impact its potency and potentially lead to the formation of harmful impurities. A stability-indicating analytical method is therefore crucial for the quality control of Tebipenem Pivoxil in drug substance and drug product. This HPLC-DAD method is designed to separate the parent drug from its degradation products, allowing for an accurate assessment of its stability.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated HPLC-DAD method was developed for the stability studies of Tebipenem Pivoxil.[5]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with DAD detector |
| Column | LiChrospher C-18 (5 µm, 250 x 4.6 mm) or equivalent |
| Mobile Phase | 50 mmol L−1 Ammonium Acetate:Acetonitrile:Triethylamine (68:30:2, v/v/v), adjusted to pH 3.5 with concentrated phosphoric acid |
| Flow Rate | 0.8 mL min−1 |
| Detection Wavelength | 330 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tebipenem Pivoxil reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare sample solutions by dissolving the drug substance or crushed tablets in the mobile phase to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[6] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient.[6]
-
Acid Hydrolysis: Dissolve 2.5 mg of Tebipenem Pivoxil in 25.0 mL of 0.1 M HCl and keep at 313 K.[5] At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Dissolve 2.5 mg of Tebipenem Pivoxil in 25.0 mL of 0.1 M NaOH and keep at 313 K.[5] At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve 2.5 mg of Tebipenem Pivoxil in 25.0 mL of 3% H₂O₂ solution and keep at room temperature.[5] Monitor the degradation and, at the appropriate time, dilute the sample with the mobile phase.
-
Thermal Degradation: Place solid Tebipenem Pivoxil in a heat chamber at 373 K in dry air and at 343 K with 76.4% relative humidity.[5] After a suitable duration, dissolve the samples in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose solid Tebipenem Pivoxil to sunlight (10,000 lux) for 48 hours.[5] Subsequently, dissolve the sample in the mobile phase to the desired concentration.
Method Validation Data
The developed HPLC-DAD method was validated according to the International Conference on Harmonization (ICH) guidelines.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.041–0.240 mg mL⁻¹ (for Tebipenem) |
| Correlation Coefficient (r) | 0.999 |
| Precision (%RSD) | 1.14 - 1.96% |
| Recovery | 99.60 - 101.90% |
| Limit of Detection (LOD) | 9.69 µg mL⁻¹ |
| Limit of Quantitation (LOQ) | 29.36 µg mL⁻¹ |
Note: The validation parameters presented are for the active metabolite Tebipenem, as detailed in a study on its stability.[7][8] A full validation for Tebipenem Pivoxil using the described method is recommended.
Diagrams
Caption: Experimental workflow for the stability-indicating assay of Tebipenem Pivoxil.
Caption: Logical relationship of a stability-indicating assay.
Conclusion
The HPLC-DAD method described in this application note is a reliable and robust technique for the stability-indicating assay of Tebipenem Pivoxil. The method effectively separates the parent drug from its degradation products formed under various stress conditions, ensuring accurate quantification. This protocol is suitable for routine quality control and stability studies of Tebipenem Pivoxil in the pharmaceutical industry.
References
- 1. Tebipenem Pivoxil | C22H31N3O6S2 | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Tebipenem - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tebipenem's In Vitro Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro activity of tebipenem (B1682724) against a wide range of anaerobic bacteria. The following sections outline the necessary materials, step-by-step procedures for susceptibility testing, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
Tebipenem is an orally available carbapenem (B1253116) antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Accurate assessment of its in vitro potency is crucial for understanding its spectrum of activity and for guiding clinical use. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, which serve as the foundation for the protocols described herein.[3][4][5]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tebipenem (and its active form, SPR859) against various anaerobic bacteria as reported in the literature. This data provides a baseline for expected activity and can be used for comparison with experimental results.
| Anaerobic Bacteria | Number of Isolates | Tebipenem (SPR859) MIC₅₀ (mg/L) | Tebipenem (SPR859) MIC₉₀ (mg/L) | Meropenem MIC₅₀ (mg/L) | Meropenem MIC₉₀ (mg/L) | Metronidazole MIC₅₀ (mg/L) | Metronidazole MIC₉₀ (mg/L) |
| Bacteroides sp. | 25 | 0.5 | 2 | 1 | 4 | 1 | 1 |
| Fusobacterium spp. | 10 | ≤0.015 | ≤0.015 | ≤0.015 | 0.06 | ≤0.06 | 0.25 |
| Porphyromonas spp. | 10 | 0.03 | 0.06 | ≤0.03 | 0.06 | 0.25 | 1 |
| Prevotella spp. | 30 | 0.125 | 0.25 | 0.06 | 0.125 | 0.25 | 0.5 |
| Clostridium difficile | 10 | 2 (agar MIC) | 2 (agar MIC) | - | - | 0.25-0.5 (agar MIC) | - |
Data compiled from studies utilizing CLSI agar (B569324) dilution methods.[1][2]
Experimental Protocols
The following protocols are based on the CLSI M11 standard for antimicrobial susceptibility testing of anaerobic bacteria.[3][4] The agar dilution method is considered the gold standard for reference laboratories.[6][7]
Materials
-
Tebipenem analytical powder
-
Anaerobic bacterial isolates for testing
-
Growth Medium: Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin.[7]
-
Inoculum Broth: Thioglycollate broth or other suitable anaerobic broth.
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets) capable of maintaining an atmosphere of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.
-
Steers-Foltz replicator or multi-pronged inoculator (for agar dilution)
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment.
-
Quality Control (QC) Strains:
-
Bacteroides fragilis ATCC 25285
-
Bacteroides thetaiotaomicron ATCC 29741
-
Clostridium difficile ATCC 700057[5]
-
Preparation of Antimicrobial Stock Solutions and Agar Plates
-
Prepare Tebipenem Stock Solution: Aseptically prepare a stock solution of tebipenem at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Prepare Agar Plates:
-
Prepare Brucella agar according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 48-50°C in a water bath.
-
Add the required supplements (laked sheep blood, vitamin K₁, hemin).
-
To create a series of plates with doubling dilutions of tebipenem, perform serial dilutions of the tebipenem stock solution directly into the molten agar. For example, to achieve a final concentration of 128 µg/mL, add 1 mL of the 1280 µg/mL stock solution to 9 mL of molten agar. Mix thoroughly but gently to avoid bubbles.
-
Dispense the agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
Inoculum Preparation
-
Subculture the anaerobic isolates onto supplemented Brucella agar plates and incubate under anaerobic conditions at 36°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, suspend several colonies in a suitable broth (e.g., thioglycollate) to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in the same broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.
Inoculation and Incubation
-
Using a Steers-Foltz replicator or a similar device, inoculate the prepared antibiotic-containing agar plates and the growth control plate with the bacterial suspensions. The replicator will deliver approximately 1-2 µL of each suspension, resulting in about 10⁵ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Place the plates in an anaerobic chamber or jar system.
-
Incubate at 36°C for 44-48 hours.[1]
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tebipenem that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control plate.[1]
-
The results for the QC strains must fall within the acceptable ranges as specified by CLSI to validate the experiment.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Agar Dilution Susceptibility Testing.
This detailed protocol and the accompanying data provide a comprehensive guide for researchers to accurately assess the in vitro activity of tebipenem against anaerobic bacteria. Adherence to standardized methodologies, such as those provided by CLSI, is essential for generating reliable and comparable data.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Tebipenem Pivoxil in the Treatment of Acute Pyelonephritis in Hospitalized Adults
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tebipenem (B1682724) pivoxil is an orally bioavailable carbapenem (B1253116) antibiotic, a class of β-lactam antimicrobials with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] It is the prodrug of tebipenem, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] Tebipenem pivoxil hydrobromide is being developed as the first oral carbapenem for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP), in adults.[4] This document provides detailed application notes summarizing clinical trial data and protocols for key experiments relevant to the study of tebipenem pivoxil.
Mechanism of Action
Tebipenem, the active moiety of tebipenem pivoxil, functions by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[2] This binding action inhibits the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cell wall and subsequent cell lysis and death.[2][3] A key advantage of carbapenems like tebipenem is their stability against many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[1][2]
Clinical Efficacy and Safety
Two pivotal Phase 3 clinical trials, ADAPT-PO and PIVOT-PO, have evaluated the efficacy and safety of oral tebipenem pivoxil hydrobromide in hospitalized adults with cUTI or acute pyelonephritis.
ADAPT-PO Trial
The ADAPT-PO trial was a randomized, double-blind, double-dummy, non-inferiority study comparing oral tebipenem pivoxil hydrobromide to intravenous (IV) ertapenem (B1671056).[5]
Table 1: Summary of ADAPT-PO Trial Results [5][6]
| Endpoint (Test-of-Cure, Day 19) | Tebipenem Pivoxil HBr (600 mg PO q8h) | Ertapenem (1 g IV q24h) | Treatment Difference (95% CI) |
| Overall Response | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7 to 3.2) |
| Clinical Cure | 93.1% | 93.6% | -0.6% (-4.0 to 2.8) |
PIVOT-PO Trial
The PIVOT-PO trial was a global, randomized, double-blind, pivotal Phase 3 clinical trial comparing oral tebipenem pivoxil hydrobromide to IV imipenem-cilastatin.[7][8] The trial was stopped early for efficacy based on a recommendation from an Independent Data Monitoring Committee.[9][10]
Table 2: Summary of PIVOT-PO Trial Results [11]
| Endpoint (Test-of-Cure, Day 17) | Tebipenem Pivoxil HBr (600 mg PO q6h) | Imipenem-Cilastatin (500 mg IV q6h) |
| Overall Response | 58.5% (261/446) | 60.2% (291/483) |
Safety and Tolerability
In both the ADAPT-PO and PIVOT-PO trials, tebipenem pivoxil hydrobromide was well-tolerated with a safety profile similar to the intravenous comparators.[6][9] The most common treatment-emergent adverse events were diarrhea and headache.[6][9]
Table 3: Common Treatment-Emergent Adverse Events (ADAPT-PO) [6]
| Adverse Event | Tebipenem Pivoxil HBr | Ertapenem |
| Diarrhea | 5.0% | Not specified in abstract |
| Headache | 3.8% | Not specified in abstract |
| Any TEAE | 25.7% | 25.6% |
Pharmacokinetics
Tebipenem pivoxil is rapidly absorbed after oral administration and converted to its active form, tebipenem.
Table 4: Pharmacokinetic Parameters of Tebipenem (Healthy Adults)
| Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | % Recovered in Urine |
| 600 mg q8h (Multiple Dose) | ~11.37 | < 1.5 | ~2.5-fold > 300 mg dose | 55-60% |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of tebipenem against uropathogenic bacteria, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Tebipenem analytical standard
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Tebipenem Stock Solution: Prepare a stock solution of tebipenem in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the tebipenem working solution (e.g., 12.8 µg/mL for a final top concentration of 6.4 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of tebipenem that completely inhibits visible growth of the organism.
Murine Model of Ascending Urinary Tract Infection
This protocol describes an in vivo model to evaluate the efficacy of tebipenem pivoxil in treating acute pyelonephritis.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Uropathogenic E. coli (UPEC) strain
-
Tebipenem pivoxil formulation for oral gavage
-
Anesthetic (e.g., isoflurane)
-
Catheters
-
Phosphate-buffered saline (PBS)
-
Homogenizer
Procedure:
-
Bacterial Culture: Grow UPEC in Luria-Bertani (LB) broth overnight at 37°C. Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to a concentration of 1 x 10^9 CFU/mL.
-
Anesthesia and Catheterization: Anesthetize mice using isoflurane. Insert a sterile catheter into the bladder via the urethra.
-
Inoculation: Instill 50 µL of the bacterial suspension (5 x 10^7 CFU) into the bladder through the catheter.
-
Treatment: At 24 hours post-infection, begin oral gavage treatment with tebipenem pivoxil (e.g., twice daily for 3 days). A control group should receive the vehicle.
-
Euthanasia and Tissue Harvest: At 24 hours after the final treatment, euthanize the mice. Aseptically remove the bladder and kidneys.
-
Bacterial Load Determination:
-
Weigh the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.
-
-
Data Analysis: Compare the bacterial loads in the tebipenem pivoxil-treated group to the vehicle control group.
Clinical Trial Design for Phase III Study
This outlines a hypothetical Phase III, randomized, double-blind, non-inferiority trial to evaluate oral tebipenem pivoxil in hospitalized adults with acute pyelonephritis.
Objective: To demonstrate that oral tebipenem pivoxil is non-inferior to standard intravenous therapy in the treatment of acute pyelonephritis.
Study Population: Hospitalized adult patients with a clinical diagnosis of acute pyelonephritis.
Intervention:
-
Experimental Arm: Oral tebipenem pivoxil (e.g., 600 mg q8h) + IV placebo.
-
Control Arm: IV carbapenem (e.g., ertapenem 1 g q24h) + oral placebo.
Duration of Treatment: 7-10 days.
Primary Endpoint: Overall response at the test-of-cure visit (Day 19 ± 2), defined as a composite of clinical cure and microbiological eradication.
Key Secondary Endpoints:
-
Clinical cure rate at test-of-cure.
-
Microbiological eradication rate by pathogen.
-
Incidence of adverse events.
References
- 1. Murine urinary tract infection (UTI) model [bio-protocol.org]
- 2. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A Study of Oral Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) Compared to Intravenous Imipenem-cilastatin in Participants With Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) [ctv.veeva.com]
- 7. gsk.com [gsk.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. clsi.org [clsi.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Analytical Quantification of Tebipenem Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Tebipenem (B1682724) and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
Q1: What are the primary metabolites of Tebipenem Pivoxil and what is the main metabolic pathway?
A1: Tebipenem Pivoxil (TBPM-PI) is a prodrug that is rapidly converted to its pharmacologically active form, Tebipenem (TBPM). This conversion primarily occurs in the enterocytes of the gastrointestinal tract via intestinal esterases.[1][2] The main metabolic pathway involves the de-pivoxilation of TBPM-PI to yield TBPM.[3] Further metabolism of Tebipenem can occur, leading to the formation of other metabolites, such as the inactive ring-opened metabolite LJC 11562, which has been identified as a major component in plasma besides Tebipenem itself.[1][4] Other minor metabolites, designated as M1 to M4, have also been identified in urine.[3]
Proposed metabolic pathway of Tebipenem Pivoxil.
Q2: I am observing significant signal suppression (matrix effects) in my LC-MS/MS analysis of Tebipenem in plasma. What are the likely causes and how can I mitigate this?
A2: Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy and sensitivity of your assay.[5]
-
Common Causes: The most frequent sources of matrix effects in plasma samples are endogenous phospholipids (B1166683) from cell membranes.[5] Other contributors can include salts, proteins, and co-administered drugs.[5]
-
Troubleshooting & Mitigation Strategies:
-
Optimize Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is a common starting point.[6] However, if matrix effects persist, consider more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[7]
-
Chromatographic Separation: Adjust your chromatographic method to separate Tebipenem and its metabolites from the co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[7]
-
Post-Column Infusion Experiment: To identify the regions of your chromatogram affected by matrix effects, you can perform a post-column infusion experiment.[8] This will help in optimizing your chromatographic method to avoid these regions.
-
Q3: Tebipenem is known to be unstable. What precautions should I take during sample collection, processing, and storage?
A3: The instability of carbapenems, including Tebipenem, is a critical factor to consider for accurate quantification.[9][10]
-
Sample Collection: During whole blood collection, it is recommended to add a stabilizer like isopropyl alcohol (IPA) to prevent the ex vivo conversion of Tebipenem Pivoxil to Tebipenem.[11]
-
Sample Processing: A single-step protein precipitation using acetonitrile and a stabilizing agent like 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0, 50 mM) can be used for plasma samples.[6]
-
Storage Stability:
-
Room Temperature: Tebipenem in plasma is stable for at least 4 hours at 25°C.[6][9]
-
Refrigerated (Autosampler): Processed samples are stable for at least 24 hours at 8°C.[6][9]
-
Frozen: Tebipenem in plasma is stable at -20°C for at least 3 days and at -80°C for at least 30 days.[6][9]
-
Freeze-Thaw Cycles: The analyte is stable for at least five freeze-thaw cycles when stored at -80°C.[6][9]
-
-
Stress Conditions: Tebipenem is susceptible to degradation under acidic, basic, and oxidative conditions.[12][13][14] It is also affected by heat and light.[12][13] Therefore, it is crucial to protect samples from prolonged exposure to these conditions.
Recommended workflow for Tebipenem sample handling.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Tebipenem after oral administration of Tebipenem Pivoxil.
Table 1: Pharmacokinetic Parameters of Tebipenem in Healthy Chinese Volunteers After Single Oral Doses [3][15]
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose |
| Tmax (h) | 0.50 | 0.50 | 0.67 |
| Cmax (μg/mL) | - | - | - |
| AUC0-t (μg·h/mL) | - | - | - |
| AUC0-∞ (μg·h/mL) | - | - | - |
| t1/2 (h) | 0.80 | 0.75 | 0.89 |
| CL/F (L/h) | 17.41 | 15.76 | 16.93 |
| Vd/F (L) | 20.10 | 18.12 | 22.46 |
Data presented as geometric means for t1/2, CL/F, and Vd/F, and median for Tmax. Cmax and AUC values increased with the dose.
Table 2: Urinary Excretion of Tebipenem in Healthy Chinese Volunteers After Single Oral Doses [3][15]
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose |
| Cumulative Amount Excreted in 24h (mg) | 90.52 ± 9.29 | 190.29 ± 23.74 | 320.18 ± 43.98 |
| Percentage of Dose Recovered in Urine (%) | 90.52 ± 9.29 | 95.14 ± 11.87 | 80.04 ± 10.99 |
Data presented as mean ± standard deviation.
Detailed Experimental Protocols
This section provides a detailed methodology for a validated UPLC-MS/MS method for the determination of Tebipenem in human plasma.
Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Tebipenem in Human Plasma [6]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an equal volume of 50 mM 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0) to stabilize the analyte.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).[6]
-
Mobile Phase A: Water containing 0.17% formic acid and 8.5 mM ammonium (B1175870) acetate.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Elution: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[3]
-
Flow Rate: 0.5 mL/min for 0–2.4 min, then 0.8 mL/min for 2.41–3.40 min.[3]
-
Column Temperature: 40°C.[3]
-
Total Run Time: 3.0 min.[6]
-
-
Mass Spectrometry:
-
Method Validation Parameters:
References
- 1. journals.asm.org [journals.asm.org]
- 2. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 3. Frontiers | Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers [frontiersin.org]
- 4. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The chromatographic approach to kinetic studies of tebipenem pivoxil. | Semantic Scholar [semanticscholar.org]
- 11. Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Dosage of Tebipenem Pivoxil for Renal-Impaired Patients
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies on the oral dosage of Tebipenem pivoxil in patients with renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the pharmacokinetics of Tebipenem pivoxil in patients with renal impairment?
A1: Tebipenem, the active moiety of the prodrug Tebipenem pivoxil, is primarily eliminated from the body through the kidneys.[1][2][3] In patients with impaired renal function, the drug's clearance is reduced, leading to its accumulation in the body. This increased exposure can potentially lead to adverse effects. Therefore, understanding how renal impairment alters the pharmacokinetic profile of Tebipenem is essential for determining safe and effective dosing regimens in this patient population.[4][5][6]
Q2: What are the key pharmacokinetic parameters that are altered in patients with renal impairment?
A2: In patients with renal impairment, the most significantly altered pharmacokinetic parameters for Tebipenem are its area under the curve (AUC) and elimination half-life (t½), which both increase as renal function declines.[1][7][8] Renal clearance (CLR) decreases with the severity of renal impairment.[1][7] The maximum plasma concentration (Cmax) may also be slightly increased in patients with moderate to severe renal impairment.[1]
Q3: Are there established dosing recommendations for Tebipenem pivoxil in renal-impaired patients?
A3: Yes, based on pharmacokinetic studies, dose adjustments are recommended for patients with moderate to severe renal impairment and those with end-stage renal disease (ESRD) on hemodialysis.[2][7][9] For instance, one study suggested that a dose reduction may be necessary for patients with a creatinine (B1669602) clearance (CLCR) of ≤50 mL/min.[2][7] Another study proposed specific dosing regimens based on creatinine clearance ranges, such as 300 mg every 8 hours for moderate renal impairment and 150 mg every 12 hours for severe renal impairment.[9]
Q4: How does hemodialysis affect Tebipenem concentrations in the body?
A4: Hemodialysis is effective in removing Tebipenem from the bloodstream.[1][7] Studies have shown that a 4-hour hemodialysis session can decrease Tebipenem plasma exposure by approximately 40-41%.[1][7][8] This necessitates careful consideration of dosing timing in patients with ESRD undergoing hemodialysis.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Tebipenem (the active form of Tebipenem pivoxil) in subjects with varying degrees of renal function, based on a single 600 mg oral dose of Tebipenem pivoxil hydrobromide.
Table 1: Summary of Tebipenem Pharmacokinetic Parameters by Renal Function Cohort [1][8]
| Renal Function Cohort | Creatinine Clearance (mL/min) | Cmax (μg/mL) | AUC₀₋∞ (μg·h/mL) | t½ (h) | CLR (L/h) |
| Normal | ≥ 90 | 11.3 | 34.1 | 1.8 | 13.4 |
| Mild Impairment | 60 to < 90 | 12.1 | 47.7 | 2.4 | 9.3 |
| Moderate Impairment | 30 to < 60 | 14.7 | 76.5 | 3.8 | 4.9 |
| Severe Impairment | < 30 | 14.4 | 152.0 | 7.9 | 2.4 |
Table 2: Recommended Dosing Regimens for Tebipenem Pivoxil Based on Renal Function [9]
| Renal Function Category | Creatinine Clearance (mL/min) | Recommended Dose |
| Normal | ≥ 80 | 600 mg every 8 hours |
| Moderate Impairment | 50 to < 80 | 300 mg every 8 hours |
| Moderate-to-Severe Impairment | 30 to < 50 | 300 mg every 8 hours |
| Severe Impairment | < 30 | 150 mg every 12 hours |
Experimental Protocols
This section outlines a detailed methodology for a pharmacokinetic study of Tebipenem pivoxil in patients with renal impairment, based on FDA guidelines.[4]
1. Study Design
A single-center, open-label, single-dose, parallel-group study is recommended.
2. Study Population
-
Inclusion Criteria:
-
Male and female subjects aged 18 to 79 years.
-
Subjects categorized into four groups based on estimated creatinine clearance (eCLcr) calculated using the Cockcroft-Gault formula:
-
Group 1: Normal renal function (eCLcr ≥ 90 mL/min)
-
Group 2: Mild renal impairment (eCLcr 60 to < 90 mL/min)
-
Group 3: Moderate renal impairment (eCLcr 30 to < 60 mL/min)
-
Group 4: Severe renal impairment (eCLcr < 30 mL/min, not requiring dialysis)
-
-
A fifth group of patients with End-Stage Renal Disease (ESRD) on stable hemodialysis may also be included.
-
-
Exclusion Criteria:
-
History of allergy to carbapenems or other beta-lactam antibiotics.
-
Clinically significant unstable medical conditions.
-
Use of any investigational drug within 30 days prior to dosing.
-
3. Drug Administration
A single oral dose of 600 mg Tebipenem pivoxil hydrobromide is administered with 240 mL of water after an overnight fast of at least 10 hours.
4. Pharmacokinetic Sampling
-
Blood Samples: Venous blood samples (approximately 5 mL) are collected into tubes containing K2EDTA at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -70°C until analysis.
-
Urine Samples: For non-ESRD subjects, urine is collected over the following intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose. The volume of urine for each interval is recorded, and an aliquot is stored at -70°C until analysis.
5. Bioanalytical Method
Plasma and urine concentrations of Tebipenem are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
6. Pharmacokinetic Analysis
Non-compartmental analysis is used to determine the following pharmacokinetic parameters for Tebipenem: Cmax, Tmax, AUC₀₋t, AUC₀₋∞, t½, CL/F (apparent total body clearance), and CLR.
7. Statistical Analysis
Pharmacokinetic parameters are summarized using descriptive statistics for each renal function group. The effect of renal impairment on the pharmacokinetics of Tebipenem is assessed by comparing the parameters across the different groups using analysis of variance (ANOVA) or an equivalent non-parametric method.
Mandatory Visualizations
Caption: Proposed renal excretion pathway of Tebipenem.
Caption: Experimental workflow for dosage optimization.
Troubleshooting Guide
Issue 1: High inter-individual variability in pharmacokinetic parameters within a renal impairment cohort.
-
Possible Cause:
-
Differences in the underlying cause of renal impairment.
-
Co-morbidities affecting drug absorption, distribution, metabolism, or excretion.
-
Concomitant medications that may interact with Tebipenem pivoxil.
-
Inaccurate estimation of renal function.
-
-
Troubleshooting Steps:
-
Review patient medical histories for any confounding factors.
-
Perform subgroup analyses to identify potential sources of variability.
-
Ensure consistent and accurate methods for estimating creatinine clearance.
-
Consider a larger sample size for the cohort to increase statistical power.
-
Issue 2: Unexpectedly low or high Tebipenem concentrations in plasma or urine samples.
-
Possible Cause:
-
Errors in sample collection, processing, or storage.
-
Issues with the bioanalytical assay (e.g., matrix effects, instrument malfunction).
-
Patient non-compliance with fasting requirements or dosing regimen.
-
-
Troubleshooting Steps:
-
Review sample handling and storage protocols and records.
-
Re-validate the bioanalytical method and analyze quality control samples.
-
Interview the patient to confirm compliance with study procedures.
-
Issue 3: Difficulty in recruiting patients for the severe renal impairment or ESRD cohorts.
-
Possible Cause:
-
Smaller patient pool with the specific level of renal impairment.
-
Reluctance of patients with severe disease to participate in clinical trials.
-
Strict inclusion/exclusion criteria.
-
-
Troubleshooting Steps:
-
Collaborate with multiple clinical sites and nephrology clinics to expand the recruitment base.
-
Provide clear and comprehensive information to potential participants about the study's purpose and procedures.
-
Review and, if scientifically justifiable, consider broadening the inclusion criteria in consultation with regulatory authorities.
-
Issue 4: Discrepancy between estimated creatinine clearance and observed drug clearance.
-
Possible Cause:
-
Limitations of the creatinine clearance estimation formula in the specific patient population (e.g., elderly, individuals with low muscle mass).
-
Inhibition or induction of renal drug transporters by concomitant medications.
-
Contribution of non-renal clearance pathways that may be altered in renal impairment.
-
-
Troubleshooting Steps:
-
Consider using a more direct method of measuring glomerular filtration rate (GFR), such as iohexol (B1672079) clearance, in a subset of patients to validate the estimation method.
-
Thoroughly document and analyze the impact of all concomitant medications.
-
Investigate the potential for altered non-renal clearance in patients with severe renal impairment.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. fda.gov [fda.gov]
- 5. Drug Dosing in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal Failure Drug Dose Adjustments - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Oral Tebipenem Pivoxil Hydrobromide in Subjects with Various Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Strategies to improve the stability of Tebipenem pivoxil formulations
Welcome to the Technical Support Center for Tebipenem (B1682724) Pivoxil formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Tebipenem Pivoxil formulations. Here you will find answers to frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Tebipenem pivoxil formulation is showing significant degradation during stability studies. What are the primary causes?
A1: Tebipenem pivoxil, like other carbapenems, is susceptible to degradation through several pathways due to its inherent chemical structure, particularly the strained β-lactam ring. The primary causes of degradation are:
-
Hydrolysis: The β-lactam ring is highly susceptible to cleavage by water. This process is significantly accelerated at both acidic (pH < 4) and basic (pH > 7) conditions. Tebipenem pivoxil readily decomposes at pH 1 and pH 9.[1] The pivoxil ester bond can also be hydrolyzed, leading to the formation of the active moiety, Tebipenem, which is also susceptible to further degradation.[2]
-
Oxidation: The molecule is sensitive to oxidative conditions, which can lead to the formation of various degradation products.[1][2]
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and other degradation reactions in solid-state and solution formulations.[2]
-
Humidity: For solid formulations, moisture can accelerate degradation by facilitating hydrolysis of the β-lactam ring.[2]
Q2: What are the initial steps to improve the stability of my aqueous formulation of Tebipenem pivoxil?
A2: For aqueous formulations, controlling the pH is the most critical first step.
-
Buffering: Implement a buffering system to maintain the pH in a range where Tebipenem pivoxil exhibits maximum stability, which is generally in the acidic to neutral pH range. Acetate and phosphate (B84403) buffers are commonly used in pharmaceutical formulations.[3]
-
Antioxidants: To mitigate oxidative degradation, consider the inclusion of antioxidants. Common pharmaceutical antioxidants include ascorbic acid, sodium metabisulfite, and chelating agents like ethylenediaminetetraacetic acid (EDTA) that sequester metal ions which can catalyze oxidation.[2][3]
-
Storage Conditions: Store the formulation at refrigerated temperatures (2-8 °C) and protect it from light to minimize thermal and photo-degradation.
Q3: I am developing a solid oral dosage form. What strategies can I employ to enhance the stability of Tebipenem pivoxil?
A3: For solid dosage forms, the primary goal is to protect the drug from moisture and incompatible excipients.
-
Salt Formation: Using a salt form of Tebipenem pivoxil, such as the hydrobromide (HBr) salt, has been shown to improve the drug's stability and overall properties.[4]
-
Excipient Selection: Carefully screen excipients for compatibility. Common choices for tablet formulations include binders like hydroxypropyl cellulose, fillers such as microcrystalline cellulose, and lubricants like magnesium stearate.[1] Avoid excipients with high water content or reactive impurities.
-
Moisture Protection:
-
Coatings: Apply a moisture-barrier film coating to the tablet. For oral delivery, an enteric coating (e.g., with polymers like Eudragit) can also protect the drug from the acidic environment of the stomach.[5]
-
Packaging: Use packaging with low moisture permeability, such as aluminum/aluminum blisters, and include a desiccant in the packaging.[3]
-
-
Manufacturing Process: Consider using a dry granulation or direct compression method to minimize the exposure of the drug to water during manufacturing.
Q4: How can I identify the degradation products in my formulation?
A4: A stability-indicating analytical method is essential for identifying and quantifying degradation products. A validated High-Performance Liquid Chromatography (HPLC) method with UV or Diode Array Detection (DAD) is commonly used.[2] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1] The primary degradation product is often Tebipenem, resulting from the hydrolysis of the pivoxil ester.[2] Further degradation leads to the opening of the β-lactam ring.[2]
Quantitative Stability Data
The following tables provide an illustrative summary of the stability of Tebipenem pivoxil under various stress conditions. The data is representative and intended to guide formulation development. Actual results will vary based on the specific formulation and storage conditions.
Table 1: Illustrative Degradation of Tebipenem Pivoxil in Aqueous Solution after 24 hours
| Condition | pH | Temperature | % Degradation (Unstabilized) | % Degradation (With Antioxidant & Buffer) |
| Acidic Hydrolysis | 1.2 | 37°C | > 90% | ~ 50% |
| Neutral | 7.0 | 37°C | ~ 25% | < 10% |
| Basic Hydrolysis | 9.0 | 37°C | > 95% | ~ 60% |
| Oxidative Stress (3% H₂O₂) | 7.0 | 25°C | ~ 60% | < 15% |
Table 2: Illustrative Degradation of Solid Tebipenem Pivoxil Formulation after 3 months
| Condition | Temperature | Relative Humidity | % Degradation (Uncoated Tablet) | % Degradation (Coated Tablet with Desiccant) |
| Accelerated | 40°C | 75% RH | ~ 15% | < 2% |
| Room Temperature | 25°C | 60% RH | ~ 5% | < 1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tebipenem Pivoxil
Objective: To identify the potential degradation pathways of Tebipenem pivoxil under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Tebipenem pivoxil in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Keep the solution at room temperature and analyze immediately and at short intervals (e.g., 5, 15, 30 minutes) as degradation is rapid.
-
Withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Tebipenem pivoxil in a vial.
-
Store the vial in an oven at 70°C for 7 days.
-
At the end of the study, dissolve the solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid Tebipenem pivoxil in a petri dish.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify Tebipenem pivoxil in the presence of its degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV/DAD detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of 50 mmol/L ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (e.g., in a ratio of 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 330 nm.[6]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Tebipenem pivoxil at known concentrations to generate a calibration curve.
-
Prepare samples from the forced degradation study by diluting them to fall within the range of the calibration curve.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for Tebipenem pivoxil based on its retention time compared to the standard.
-
Peaks other than the main drug peak are considered degradation products.
-
Calculate the percentage of remaining Tebipenem pivoxil and the percentage of each degradation product.
-
Visualizations
Degradation Pathway of Tebipenem Pivoxil
Caption: Simplified degradation pathway of Tebipenem pivoxil.
Experimental Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a stability enhancement strategy.
References
- 1. njlm.net [njlm.net]
- 2. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. US20200016126A1 - Novel tebipenem pivoxil immediate and modified release oral dosage forms - Google Patents [patents.google.com]
- 6. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Synthesis and Impurity Characterization of Tebipenem Pivoxil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of Tebipenem (B1682724) pivoxil.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of Tebipenem pivoxil?
A1: Impurities in Tebipenem pivoxil can be broadly categorized into process-related impurities and degradation products.
-
Process-related impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents or reagents. A study has identified several process-related impurities, including isomers and compounds with variations in the side chains of the Tebipenem pivoxil molecule.[1][2]
-
Degradation products: Tebipenem pivoxil is susceptible to degradation under various conditions, primarily through hydrolysis of the β-lactam ring or the pivoxil ester.[3][4] Common degradation pathways are initiated by exposure to acidic, basic, oxidative, and thermal stress.[3][5][6]
Q2: What is the primary degradation product of Tebipenem pivoxil?
A2: The main degradation product of Tebipenem pivoxil is Tebipenem , which is formed by the hydrolysis of the pivoxil ester group.[3] Tebipenem itself is the active form of the drug.[7]
Q3: What are other significant impurities that have been identified?
A3: Besides Tebipenem, other notable impurities include:
-
Open β-lactam ring impurities: These are formed by the cleavage of the critical β-lactam ring, rendering the antibiotic inactive.[3][4]
-
Isomers of Tebipenem pivoxil: Different stereoisomers can be formed during the synthesis process.
-
Tebipenem dimer: This impurity can form through intermolecular reactions.
-
Impurities from excipient interactions: In pharmaceutical formulations, new impurities can be generated from the reaction between Tebipenem pivoxil or its existing impurities and the excipients used.[1][2] A comprehensive study using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC/QTOF-MS) has characterized 23 related impurities in an oral pharmaceutical formulation of Tebipenem pivoxil.[1][2]
Q4: How can I identify and characterize these impurities?
A4: The primary analytical techniques for identifying and characterizing Tebipenem pivoxil impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[1][3][6]
-
HPLC with UV/DAD detection: This is a robust method for separating and quantifying known impurities. A C18 column is commonly used.[3]
-
UHPLC-QTOF-MS: This high-resolution mass spectrometry technique is essential for the identification and structural elucidation of unknown impurities by providing accurate mass measurements and fragmentation patterns.[1]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Observed Issue | Potential Cause | Suggested Solution |
| Appearance of a new, unexpected peak | Formation of a new degradation product due to sample instability. | Prepare fresh samples and store them under recommended conditions (e.g., refrigeration). |
| Contamination of the mobile phase or sample. | Prepare fresh mobile phase and ensure clean sample preparation. | |
| Presence of a previously undetected process-related impurity. | Use UHPLC-MS to identify the new peak and investigate its origin in the synthesis. | |
| Peak tailing for the main component or impurities | Interaction of basic impurities with acidic silanol (B1196071) groups on the HPLC column. | Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor resolution between Tebipenem pivoxil and an impurity | Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. |
| Inappropriate column chemistry. | Screen different column stationary phases (e.g., phenyl-hexyl, C8). | |
| Drifting retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition over time. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column degradation. | Replace the column if performance does not improve after flushing. |
Data Presentation
Table 1: Summary of Identified Impurities in Tebipenem Pivoxil
| Impurity Name/Type | Method of Identification | Potential Origin | Reference |
| Tebipenem | HPLC, UHPLC-MS | Degradation (hydrolysis of pivoxil ester) | [3] |
| Open β-lactam ring impurities | HPLC, UHPLC-MS | Degradation (acidic/basic conditions) | [3][4] |
| Tebipenem Dimer | Mass Spectrometry | Degradation/Side Reaction | |
| Isomers of Tebipenem pivoxil | UHPLC-MS | Synthesis By-product | [1] |
| Excipient-related adducts | UHPLC-MS | Formulation | [1][2] |
| Various other related substances (23 identified) | UHPLC-QTOF-MS | Process and Degradation | [1][2] |
Table 2: Quantitative Analysis of Tebipenem Degradation under Stress Conditions
| Stress Condition | Tebipenem Remaining (%) | Time | Reference |
| 0.2 N HCl (303 K) | ~60% | 3 min | [5] |
| 0.01 N NaOH (298 K) | 0% | Immediate | [5] |
| 3% H₂O₂ (298 K) | ~60% | 3 min | [5] |
| Solid State (343 K, 76.5% RH) | Degradation observed | 48 h | [3] |
| Solid State (Photolysis) | No degradation | - | [5] |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: LiChrospher C18 (5 µm, 250 x 4.6 mm) or equivalent.[3]
-
Mobile Phase: A mixture of 50 mmol L⁻¹ ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (e.g., 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 330 nm.[3]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Tebipenem pivoxil sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
UHPLC-QTOF-MS for Impurity Identification
This protocol is for the identification and structural elucidation of unknown impurities.
-
Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ZORBAX Eclipse XDB-C18 (1.8 µm, 100 x 2.1 mm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A typical gradient would be: 0 min, 5% B; 6 min, 24% B; 13 min, 29% B; 15 min, 95% B; 17 min, 95% B; 17.1 min, 5% B; 20 min, 5% B.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The MS/MS data is crucial for structural elucidation based on fragmentation patterns.
Visualizations
Caption: Generalized synthesis pathway of Tebipenem pivoxil and points of impurity formation.
Caption: Analytical workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting common HPLC issues in Tebipenem pivoxil analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CN102584812B - Preparation method of tebipenem pivoxil impurities - Google Patents [patents.google.com]
- 5. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
Technical Support Center: Analysis of Tebipenem in Urine by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Tebipenem (B1682724) in a urine matrix.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing Tebipenem in urine using LC-MS/MS?
A1: The primary challenges in analyzing Tebipenem in urine by LC-MS/MS are managing significant matrix effects. The urine matrix is complex and can contain high concentrations of salts, urea, and other endogenous compounds that can interfere with the ionization of Tebipenem, leading to ion suppression or enhancement. This can negatively impact the accuracy, precision, and sensitivity of the assay. Additionally, the stability of carbapenems like Tebipenem in biological matrices can be a concern.
Q2: Is there a validated LC-MS/MS method for Tebipenem in human urine?
A2: Yes, a validated UPLC-MS/MS method for the quantitative analysis of Tebipenem in human urine has been reported, with a calibration curve ranging from 2.00 to 1000 ng/mL. While the full detailed protocol is not publicly available, this confirms that reliable quantification in urine is achievable.
Q3: What is the expected excretion profile of Tebipenem in urine?
A3: Human mass balance studies have shown that a significant portion of the administered dose of Tebipenem Pivoxil (the prodrug of Tebipenem) is excreted in the urine as the active form, Tebipenem, and its metabolites.[1][2] Following a single oral dose of [14C]-Tebipenem Pivoxil Hydrobromide, approximately 38.7% of the total radioactivity was recovered in the urine.[1] Tebipenem is the main component found in urine, along with its ring-open metabolite, LJC 11562, and other minor metabolites.[1][3]
Q4: Is a stable isotope-labeled (SIL) internal standard for Tebipenem commercially available?
A4: As of our latest search, a commercially available stable isotope-labeled internal standard for Tebipenem is not readily listed by major suppliers. However, several companies specialize in the custom synthesis of deuterated or 13C-labeled compounds for use as internal standards in mass spectrometry.[4][5][6][7][8] Utilizing a SIL internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry
Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for Tebipenem in my urine samples. What could be the cause and how can I fix it?
Answer:
Poor peak shape can be attributed to several factors related to the sample, chromatography, or instrument. Here's a systematic approach to troubleshooting:
-
Sample pH: Ensure the pH of the final sample extract is compatible with the mobile phase. A significant pH mismatch can lead to peak distortion.
-
Injection Volume and Solvent: Injecting a large volume of a strong solvent can cause peak fronting. Try reducing the injection volume or ensuring the sample is dissolved in a solvent weaker than the initial mobile phase.
-
Column Contamination: The urine matrix can lead to a build-up of contaminants on the analytical column. Implement a robust column washing step after each run or consider using a guard column.
-
Column Degradation: Tebipenem is a polar compound, and the stability of the stationary phase of your LC column is crucial. If the column has been used extensively, its performance may be degraded. Try replacing it with a new column.
-
Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is stable. For carbapenems, a mobile phase containing a low concentration of an organic modifier with a suitable buffer is often used.
Issue 2: High Variability in Results and Poor Reproducibility
Question: My results for Tebipenem concentration in urine samples are highly variable between injections of the same sample. What is causing this lack of reproducibility?
Answer:
High variability is often a sign of inconsistent sample preparation or significant matrix effects. Consider the following:
-
Inconsistent Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automated liquid handlers can improve reproducibility.
-
Matrix Effects: The variability in the composition of urine samples between different individuals can lead to varying degrees of ion suppression or enhancement. The most effective way to mitigate this is by using a stable isotope-labeled internal standard for Tebipenem. If a SIL-IS is not available, a structural analog can be used, but with careful validation.
-
Instrument Instability: Check for fluctuations in the LC pump pressure and the stability of the mass spectrometer's spray. A dirty ion source can lead to an unstable signal.
Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ
Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for Tebipenem in urine. What steps can I take to improve the sensitivity of my assay?
Answer:
Low signal intensity is a common challenge, often due to ion suppression from the urine matrix or suboptimal instrument parameters. Here are some strategies to enhance sensitivity:
-
Optimize Sample Preparation: A simple "dilute-and-shoot" method may not be sufficient for low concentrations. Consider a more rigorous sample preparation technique like Solid Phase Extraction (SPE) to remove interfering matrix components and concentrate the analyte. For polar compounds like Tebipenem, a hydrophilic-lipophilic balanced (HLB) SPE sorbent is a good starting point.
-
Chromatographic Separation: Improve the separation of Tebipenem from co-eluting matrix components by optimizing the LC gradient. A longer, shallower gradient can improve resolution.
-
Mass Spectrometer Parameters: Optimize the MS/MS parameters for Tebipenem, including the precursor and product ions, collision energy, and ion source parameters (e.g., spray voltage, gas flows, and temperature).
-
Choice of Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of carbapenems. Ensure this is optimized for Tebipenem.
Experimental Protocols
Recommended Sample Preparation Protocol: Solid Phase Extraction (SPE)
This protocol is a recommended starting point for the extraction of Tebipenem from urine and should be validated for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1.0 mL of the supernatant and add the internal standard solution.
-
Dilute with 1.0 mL of 4% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 30 mg/1 mL).
-
Condition the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute Tebipenem with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Suggested LC-MS/MS Parameters
These parameters are based on a validated method for Tebipenem in plasma and methods for other carbapenems, and should serve as a starting point for method development.[9]
-
LC System: UPLC system
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be optimized for your specific instrument)
-
Tebipenem: Determine precursor and product ions by infusion.
-
Internal Standard: Determine precursor and product ions by infusion.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Tebipenem in Urine
| Parameter | Dilute-and-Shoot | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Recovery | Not Applicable | Moderate to High | Analyte Dependent | High |
| Matrix Effect | High | High | Moderate | Low |
| Throughput | High | High | Low to Moderate | Moderate |
| Cost per Sample | Low | Low | Moderate | High |
| Recommendation | Suitable for high concentrations of Tebipenem. | Not typically the first choice for urine due to low protein content. | Can be effective but may require significant method development. | Recommended for low concentrations and to minimize matrix effects. |
Table 2: Pharmacokinetic Parameters of Tebipenem in Urine (Example Data)
| Parameter | Value | Reference |
| % of Dose Excreted in Urine (0-24h) | 80-95% | [10] |
| Maximum Urinary Excretion Rate | 0-2 hours post-dose | [10] |
| Mean Recovery of Radioactivity in Urine | 38.7% | [1] |
Visualizations
Caption: Workflow for Tebipenem analysis in urine.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 5. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 6. Buy Stable Isotope Labeled Products At Best Prices [simsonpharma.com]
- 7. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 8. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 9. A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers [frontiersin.org]
Impact of food on the oral absorption of Tebipenem pivoxil hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the oral absorption of tebipenem (B1682724) pivoxil hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of food on the absorption of tebipenem pivoxil hydrobromide immediate-release (IR) tablets?
A1: For the immediate-release tablet formulation, food has a variable impact on the rate of absorption but not on the overall extent of absorption. Specifically, for a 300 mg IR dose, the peak plasma concentration (Cmax) was observed to be reduced by approximately 50% when taken with a high-fat meal, but the total drug exposure (AUC) remained similar to that in a fasted state.[1] For the higher 600 mg IR dose, the pharmacokinetic parameters were comparable between fed and fasted conditions.[2][3][4] A study focused on the bioequivalence of two tablet formulations concluded that dosing with food had no meaningful effect on the drug's pharmacokinetics, suggesting that the tablets can be administered without regard to meals.[5]
Q2: How does food affect the absorption of tebipenem pivoxil fine granules?
A2: When tebipenem pivoxil is administered as fine granules, food has been shown to reduce the rate of absorption. The Cmax in a non-fasting state was lowered to approximately 60% of that in a fasting state.[6] However, the total amount of drug absorbed (AUC) and the amount excreted in the urine were nearly equivalent between fed and fasted states.[6] This indicates that while the peak concentration is lower, the overall bioavailability is not significantly affected.[6]
Q3: Is there a difference in the food effect between immediate-release (IR) and extended-release (ER) formulations?
A3: Yes, the effect of food varies between IR and ER formulations. For certain ER formulations of tebipenem pivoxil hydrobromide (specifically 6-hour and 12-hour formulations), administration with a high-fat meal resulted in an increase in both AUC and Cmax compared to the fasted state.[1] This was not observed with the 2-hour and 4-hour ER formulations.[1] This contrasts with the IR formulation, where food tends to decrease or have a minimal effect on Cmax while not significantly altering AUC.[1]
Q4: What is the mechanism behind the observed food effect?
A4: Tebipenem pivoxil hydrobromide is a prodrug that is converted to its active form, tebipenem, by esterases in the gastrointestinal tract.[7] The presence of food can slow the rate of gastric emptying, which can delay the drug's arrival at the site of absorption and thus reduce the peak concentration (Cmax) for immediate-release formulations.[8] For some extended-release formulations, the increased residence time in the gastrointestinal tract in the presence of food might allow for more complete dissolution and absorption, leading to an increase in both Cmax and AUC.[9]
Troubleshooting Guide
Issue: Unexpectedly low Cmax values are observed when administering the 300 mg IR tablet in our study.
Possible Cause: This is a known food effect. Administration of the 300 mg IR tablet with a high-fat meal can reduce the mean Cmax by approximately 50%.[1]
Recommendation:
-
Verify Dosing Conditions: Confirm whether the subjects were in a fed or fasted state. The timing of the last meal relative to drug administration is critical.
-
Standardize Meal Protocol: If dosing in a fed state, ensure the meal is standardized across all subjects, as the composition (e.g., fat content) can influence the extent of the food effect.
-
Focus on AUC: For bioequivalence or overall exposure studies, the Area Under the Curve (AUC) is a more critical parameter for the IR formulation, as it has been shown to be less affected by food than Cmax.[1]
Issue: We are seeing higher than expected AUC and Cmax with our ER formulation in the fed state.
Possible Cause: This phenomenon has been documented for specific ER formulations (6-h and 12-h).[1] The presence of food can enhance the bioavailability of these particular formulations.
Recommendation:
-
Formulation-Specific Analysis: Recognize that the food effect is highly dependent on the specific release characteristics of the ER formulation.
-
Review Protocol: Ensure that the study protocol accounts for this potential increase in exposure when dosing with food to avoid any safety concerns.
-
Characterize the Food Effect: If developing a new ER formulation, it is crucial to thoroughly characterize the food effect as it may be a significant factor in the drug's pharmacokinetic profile.
Experimental Protocols
Study Design for Food Effect Assessment
A representative study to assess the impact of food on tebipenem pivoxil hydrobromide pharmacokinetics is a randomized, open-label, single-dose, crossover study.[5]
-
Treatment Arms:
-
Arm 1 (Fasted): Administration of a single oral dose of tebipenem pivoxil hydrobromide after an overnight fast of at least 10 hours.
-
Arm 2 (Fed): Administration of a single oral dose of tebipenem pivoxil hydrobromide shortly after consuming a standardized high-fat meal. A typical high-fat meal consists of approximately 800 to 1000 calories, with about 50% of the caloric content derived from fat.
-
-
Washout Period: A sufficient washout period is maintained between the two treatment arms.
-
Pharmacokinetic Sampling: Whole blood or plasma samples are collected at predefined intervals before and after dosing (e.g., pre-dose, and at various time points up to 24 hours post-dose).[5]
-
Analytical Method: Plasma concentrations of tebipenem are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: The key parameters calculated include Area Under the concentration-time Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Data Presentation
Table 1: Pharmacokinetic Parameters of Tebipenem (IR Formulation) in Fed vs. Fasted States
| Dose (IR) | Condition | Cmax (μg/mL) | AUC (μg·h/mL) | Tmax (h) |
| 300 mg | Fasted | Value | Value | Value |
| Fed | ~50% reduction vs. Fasted[1] | Similar to Fasted[1] | Value | |
| 600 mg | Fasted | Value | Value | Value |
| Fed | Comparable to Fasted[2] | Comparable to Fasted[2] | Value |
Note: Specific numerical values for Cmax, AUC, and Tmax would be extracted from the full study publications.
Table 2: Summary of Food Effect on Relative Bioavailability of Tebipenem by Formulation
| Formulation | Parameter | Effect of High-Fat Meal |
| Immediate-Release (IR) Tablet | Cmax | Decreased or no significant change |
| AUC | No significant change[1] | |
| Fine Granules | Cmax | Decreased (~40% reduction)[6] |
| AUC | No significant change[6] | |
| Extended-Release (ER) 2-h & 4-h | Cmax & AUC | No significant change[1][9] |
| Extended-Release (ER) 6-h & 12-h | Cmax & AUC | Increased[1][9] |
Visualizations
Caption: Experimental workflow for a two-way crossover food effect study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of diet on the pharmacokinetics of tebipenem pivoxil fine granules in healthy male volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug Tebipenem Pivoxil Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing degradation of Tebipenem during in vitro sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Tebipenem (B1682724) during in vitro sample preparation.
Troubleshooting Guides
Issue: Unexpected peaks or high background in chromatograms.
-
Question: I am observing extra peaks and a high background in my HPLC analysis of Tebipenem. What could be the cause?
-
Answer: Unexpected peaks and high background are often indicative of Tebipenem degradation. Tebipenem is susceptible to degradation under various stress conditions, including acidic and basic environments, oxidation, and exposure to heat and light.[1][2] The primary degradation pathway involves the cleavage of the β-lactam ring, leading to the formation of multiple degradation products.[3][4] To troubleshoot, review your sample preparation workflow for potential sources of these stressors. Ensure that the pH of your solutions is controlled and that samples are protected from prolonged exposure to harsh conditions.
Issue: Low recovery of Tebipenem.
-
Question: My quantitative analysis shows a lower than expected concentration of Tebipenem. What could be causing this loss?
-
Answer: Low recovery of Tebipenem is a common issue, primarily due to its instability.[1][5] Degradation can occur rapidly, especially in aqueous solutions at non-optimal pH or elevated temperatures.[1] To mitigate this, it is crucial to work quickly, keep samples cooled, and use appropriate buffers to maintain a stable pH. For instance, studies have shown significant degradation in both acidic (0.2 N HCl) and basic (0.02 N NaOH) solutions.[1][2]
Issue: Inconsistent results between sample replicates.
-
Question: I am getting variable results between my replicate samples. What could be the reason for this inconsistency?
-
Answer: Inconsistent results often stem from variations in sample handling and the timing of analysis. Given Tebipenem's instability, even minor differences in the duration of sample processing or storage can lead to varying degrees of degradation.[5] Standardize your protocol to ensure each replicate is treated identically, from collection to analysis. It is also important to note that the prodrug, Tebipenem pivoxil, is converted to the active form, Tebipenem, by carboxylesterases, and incomplete or variable conversion can also lead to inconsistencies.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Tebipenem?
A1: The most significant degradation pathway for Tebipenem is the hydrolysis of the β-lactam ring.[3][4] This bicyclic 4:5 fused ring system is inherently strained and susceptible to cleavage under various conditions, particularly in acidic or basic aqueous solutions.[1][5]
Q2: What is the optimal pH for maintaining Tebipenem stability in solution?
A2: While specific long-term stability studies at various pH values are not extensively detailed in the provided results, the general instability in both acidic and basic conditions suggests that a near-neutral pH is preferable for short-term handling.[1][2] For analytical purposes, mobile phases are often buffered; for example, a mobile phase for HPLC analysis of Tebipenem pivoxil and Tebipenem was adjusted to pH 3.5 with phosphoric acid, suggesting some stability at this pH for the duration of the chromatographic run.[5] However, for sample storage, maintaining a neutral pH and low temperature is advisable.
Q3: How should I store my in vitro samples containing Tebipenem before analysis?
A3: To minimize degradation, samples should be processed and analyzed as quickly as possible. If immediate analysis is not feasible, samples should be stored at low temperatures (e.g., on ice or frozen) and in a neutral pH buffer.[1] One study mentioned instantly cooling reaction solutions with a mixture of ice and water and then neutralizing them.[1]
Q4: Are there any recommended stabilizers for Tebipenem in biological matrices?
A4: For the analysis of Tebipenem in whole blood, isopropyl alcohol (IPA) has been used as a stabilizer to prevent the conversion of the prodrug Tebipenem pivoxil to Tebipenem after sample collection.[6] In a study determining Tebipenem in human plasma, 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0, 50 mM) was added to plasma samples to stabilize the analyte.[4]
Q5: Can I use standard protein precipitation methods for Tebipenem samples?
A5: Yes, protein precipitation is a common step in sample preparation for Tebipenem analysis. Acetonitrile (B52724) is frequently used as the precipitation solvent.[6][7][8]
Quantitative Data Summary
Table 1: Summary of Tebipenem Degradation under Various Stress Conditions
| Stress Condition | Reagents/Parameters | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.2 N HCl at 303 K | Approximately 40% degradation after 3 minutes. | [1] |
| Basic Hydrolysis | 0.02 N NaOH at 298 K | Significant degradation. | [1][2] |
| Oxidative | 3% H₂O₂ at 298 K | Approximately 40% degradation after 3 minutes. | [1] |
| Thermal (Solid State) | 373 K in dry air (RH=0%) | Degradation follows first-order kinetics. | [4] |
| Thermal (Solid State) | 343 K at 76.5% RH | Degradation follows autocatalytic kinetics. | [4] |
| Photodegradation | Exposure to sunlight (10,000 lux) | Degradation observed. | [1][2] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of Tebipenem
-
Sample Collection: Collect the in vitro sample (e.g., from a cell culture or enzymatic assay).
-
Stabilization: Immediately place the sample on ice to slow down degradation. If working with biological matrices containing esterases and the prodrug Tebipenem pivoxil, consider adding a stabilizer like isopropyl alcohol.[6]
-
Protein Precipitation (if applicable): For samples containing proteins, add a sufficient volume of cold acetonitrile (typically 2-3 times the sample volume) to precipitate the proteins.
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing Tebipenem.
-
Dilution: If necessary, dilute the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Analysis: Immediately inject the prepared sample into the HPLC system for analysis.
Protocol 2: HPLC Method for Quantification of Tebipenem
This protocol is based on a validated stability-indicating LC method.[1][2]
-
Instrumentation: A standard HPLC system with a PDA detector.
-
Column: C-18 stationary phase.
-
Mobile Phase: 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 298 nm.
-
Column Temperature: Ambient.
-
Injection Volume: Typically 10-20 µL.
-
Run Time: Sufficient to allow for the elution of Tebipenem and any potential degradation products.
Visualizations
Caption: Experimental workflow for in vitro sample preparation of Tebipenem.
Caption: Simplified degradation pathway of Tebipenem via hydrolysis.
References
- 1. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Oral Tebipenem Pivoxil Hydrobromide versus Intravenous Ertapenem for Complicated Urinary Tract Infection (cUTI) Treatment
The rise of antimicrobial resistance, particularly among Gram-negative pathogens, presents a significant challenge in treating complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).[1] Historically, treatment for these serious infections has necessitated intravenous (IV) antibiotics, often leading to hospitalization.[1][2] This guide provides an objective comparison between the novel oral carbapenem (B1253116), tebipenem (B1682724) pivoxil hydrobromide, and the established IV standard-of-care, ertapenem (B1671056), based on data from the pivotal Phase 3 ADAPT-PO clinical trial.
Mechanism of Action: Carbapenem Antibiotics
Both tebipenem and ertapenem are carbapenems, a class of β-lactam antibiotics known for their broad-spectrum bactericidal activity.[3][4] Their primary mechanism involves the inhibition of bacterial cell wall synthesis.[4][5] They bind to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[3][5][6] By inactivating these proteins, carbapenems disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[3][6] This class is notably stable against hydrolysis by many β-lactamases, making them effective against many resistant bacterial strains.[5]
Clinical Efficacy: The ADAPT-PO Trial
The primary evidence comparing oral tebipenem pivoxil hydrobromide (TBP-PI-HBr) to IV ertapenem comes from the ADAPT-PO (Acinetobacter Directed and AnPneumonic Therapy for Patients with POda) study, a global, randomized, double-blind, Phase 3 non-inferiority trial.[7][8][9]
Experimental Protocol: ADAPT-PO Study
The ADAPT-PO trial was designed to rigorously evaluate the efficacy and safety of an all-oral regimen of TBP-PI-HBr against a standard IV comparator in hospitalized adults with cUTI or AP.[8][10]
-
Study Design : A Phase 3, multicenter, randomized, double-blind, double-dummy non-inferiority trial.[7][11] The study was conducted at 95 centers across Europe, South Africa, and the United States.[1][12]
-
Participants : The trial enrolled 1,372 hospitalized adult patients diagnosed with cUTI or acute pyelonephritis.[7][8] The primary analysis was conducted on the microbiological intention-to-treat (micro-ITT) population, which comprised 868 patients.[7]
-
Randomization and Blinding : Patients were randomized in a 1:1 ratio.[7][8] To maintain blinding, a double-dummy design was used where patients in the oral tebipenem group received an IV placebo, and patients in the IV ertapenem group received an oral placebo.[8][11]
-
Treatment Regimens :
-
Treatment Duration : The treatment course was 7 to 10 days.[7][8] In cases where patients had concurrent bacteremia, the treatment could be extended up to 14 days.[7][8]
-
Primary Endpoint : The primary efficacy outcome was the overall response at the test-of-cure (TOC) visit, which occurred on Day 19 (±2 days).[8] Overall response was a composite of clinical cure (complete or significant resolution of symptoms) and microbiological eradication (reduction of baseline uropathogen to <10³ CFU/mL).[8][13]
-
Non-inferiority Margin : The pre-specified non-inferiority margin for the primary endpoint was 12.5%.[7][8]
Efficacy Results
Oral tebipenem pivoxil hydrobromide met the primary endpoint, demonstrating non-inferiority to IV ertapenem in the treatment of cUTI and AP.[8][14] The clinical cure rates were high and comparable in both treatment arms.[8]
| Endpoint (Micro-ITT Population) | Tebipenem Pivoxil Hydrobromide (n=449) | Intravenous Ertapenem (n=419) | Weighted Difference (95% CI) |
| Overall Response at TOC (Primary) | 58.8% (264 patients) | 61.6% (258 patients) | -3.3% (-9.7 to 3.2) |
| Clinical Cure at TOC | 93.1% | 93.6% | -0.6% (-4.0 to 2.8) |
| Data sourced from the New England Journal of Medicine publication of the ADAPT-PO trial.[7][8][15] |
The results demonstrated that the oral agent was statistically non-inferior to the IV therapy for the primary composite endpoint.[12] The majority of patients who failed to achieve the primary endpoint were asymptomatic individuals with recurrent bacteriuria.[7]
It is important to note that while the trial met its prespecified endpoint, the U.S. Food and Drug Administration (FDA) conducted a separate analysis that reduced the number of evaluable patients, leading them to conclude the non-inferiority margin was not met in their analysis.[16] This prompted a subsequent Phase 3 trial (PIVOT-PO) to provide additional data.[17]
Safety and Tolerability Profile
The safety profiles of oral tebipenem and IV ertapenem were found to be similar in the ADAPT-PO trial.[7][15] The incidence of treatment-emergent adverse events (TEAEs) was nearly identical between the two groups.[8]
| Adverse Event Profile | Tebipenem Pivoxil Hydrobromide | Intravenous Ertapenem |
| Overall TEAEs | 25.7% | 25.6% |
| Most Common TEAEs | Diarrhea (5.0%), Headache (3.8%) | Diarrhea, Headache (3.8%) |
| C. difficile-associated Events | 0 cases | 3 cases |
| Serious Adverse Events | 1.3% | 1.7% |
| Premature Discontinuation | < 1% | < 1% |
| Data sourced from the ADAPT-PO trial results.[8][12] |
Most adverse events reported in both arms were mild in severity.[8] Notably, no cases of Clostridioides difficile-associated diarrhea were observed in the tebipenem group.[8]
Pharmacokinetic Profile
The two drugs differ fundamentally in their administration and absorption profiles.
-
Tebipenem Pivoxil Hydrobromide : This is an orally bioavailable prodrug.[8] After oral administration, it is converted in the enterocytes to its active form, tebipenem.[18] This formulation allows for systemic carbapenem exposure via an oral route, which is a significant departure from the IV-only administration of other approved carbapenems.[4][19] Population pharmacokinetic modeling has shown its absorption and elimination can be well-described by a two-compartment model.[18]
-
Ertapenem : Administered intravenously, ertapenem has 100% bioavailability.[3] It exhibits a plasma protein binding of 85-95% and an elimination half-life of approximately 4 hours.[3][20]
Conclusion
The pivotal ADAPT-PO Phase 3 trial demonstrated that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem for the treatment of complicated urinary tract infections and acute pyelonephritis, based on the primary composite endpoint of clinical cure and microbiological eradication.[7][8] Both treatments exhibited high rates of clinical cure and possessed comparable safety profiles.[1][8]
For researchers and drug development professionals, tebipenem pivoxil hydrobromide represents a significant advancement, offering a potential oral treatment option for infections that often require IV therapy and hospitalization.[2][8] Its efficacy against multidrug-resistant Enterobacterales, including ESBL-producing strains, positions it as a valuable tool in combating antimicrobial resistance.[7][8] The development of an oral carbapenem could facilitate earlier hospital discharge, prevent hospital admissions, and provide a crucial alternative for patients with limited oral treatment options.[9]
References
- 1. the-hospitalist.org [the-hospitalist.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Ertapenem - Wikipedia [en.wikipedia.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 6. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 7. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Oral drug not inferior to intravenous ertapenem for complicated UTI, pyelonephritis - Medical Conferences [conferences.medicom-publishers.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Manufacturers report positive results from Phase 3 ADAPT-PO trial for oral tebipenem for complicated urinary tract infection and acute pyelonephritis | Medicines Awareness Service [medicinesresources.nhs.uk]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. FDA identifies deficiencies in NDA for tebipenem HBr and ADAPT-PO trial. | medthority.com [medthority.com]
- 17. Phase 3 trial for oral cUTI antibiotic stopped early for efficacy | CIDRAP [cidrap.umn.edu]
- 18. Population Pharmacokinetic Analyses for Tebipenem after Oral Administration of Pro-Drug Tebipenem Pivoxil Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
A Comparative Analysis of the In Vitro Activity of Tebipenem and Meropenem Against Gram-Positive Organisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antibacterial activity of tebipenem (B1682724), an oral carbapenem (B1253116), and meropenem (B701), an intravenous carbapenem, against a range of Gram-positive bacterial isolates. This analysis is supported by experimental data from multiple studies, detailing the minimum inhibitory concentrations (MICs) and the methodologies used to determine them.
Tebipenem, the active moiety of the prodrug tebipenem pivoxil, is a broad-spectrum carbapenem antibiotic that offers the potential for oral treatment of infections caused by multidrug-resistant bacteria.[1][2] Meropenem is a well-established intravenous carbapenem with potent activity against a wide variety of bacterial pathogens.[3] Understanding the comparative in vitro potency of these two agents against Gram-positive organisms is crucial for guiding clinical development and therapeutic use.
Comparative In Vitro Susceptibility Data
The in vitro activity of tebipenem and meropenem against various Gram-positive organisms is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, demonstrate that tebipenem is a potent agent against many clinically relevant Gram-positive pathogens.
| Organism | Antibiotic | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (MSSA) | Tebipenem | 489 | - | - | 0.03[4][5] |
| Meropenem | - | - | - | - | |
| Staphylococcus epidermidis (MSSE) | Tebipenem | 31 | - | - | 0.015[4][5] |
| Meropenem | - | - | - | - | |
| Other Coagulase-Negative Staphylococci (MSCoNS) | Tebipenem | 29 | - | - | 0.03[4][5] |
| Meropenem | 29 | - | - | 0.25[4][5] | |
| Enterococcus faecalis (vancomycin-susceptible) | Tebipenem | 31 | ≤1 | - | 1[4][5] |
| Meropenem | 31 | >1 | - | >1[4][5] | |
| Streptococcus pneumoniae | Tebipenem | - | - | - | - |
| Meropenem | - | - | - | - | |
| β-hemolytic Streptococci | Tebipenem | - | - | - | - |
| Meropenem | - | - | - | - | |
| Viridans group streptococci | Tebipenem | - | - | - | - |
| Meropenem | - | - | - | - | |
| Bacillus species | Tebipenem | - | - | - | - |
| Meropenem | - | - | - | - | |
| Corynebacterium species | Tebipenem | - | - | - | - |
| Meropenem | - | - | - | - | |
| Micrococcus species | Tebipenem | - | - | - | - |
| Meropenem | - | - | - | - |
Note: A dash (-) indicates that specific data was not available in the cited sources.
Overall, studies indicate that tebipenem's MIC values were generally 2- to 4-fold lower than those of meropenem against the tested Gram-positive isolates.[6] For methicillin-susceptible staphylococci, including MSSA, MSSE, and other MSCoNS, tebipenem demonstrated potent activity.[4][5] Notably, tebipenem's in vitro activity was greater than that of meropenem when tested against Enterococcus faecalis.[4][5] It is important to note that tebipenem, similar to other carbapenems, shows reduced activity against methicillin-resistant staphylococci (MRSA).[7][8]
Experimental Protocols
The determination of in vitro susceptibility of tebipenem and meropenem was conducted following standardized laboratory procedures.
Broth Microdilution Method
The primary method used for determining the Minimum Inhibitory Concentration (MIC) values was the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][9][10]
1. Preparation of Materials:
-
Bacterial Isolates: Clinically significant Gram-positive organisms were isolated from patient samples.
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the liquid growth medium.
-
Antibiotics: Stock solutions of tebipenem and meropenem were prepared and serially diluted to the desired concentrations.
-
Microtiter Plates: 96-well microtiter plates were used for the assay.
2. Inoculum Preparation:
-
Bacterial isolates were cultured on appropriate agar (B569324) plates to obtain fresh, pure colonies.
-
A bacterial suspension was prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The serially diluted antibiotic solutions were dispensed into the wells of the 96-well microtiter plates.
-
The standardized bacterial inoculum was added to each well containing the antibiotic dilutions.
-
Control wells were included: a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
The plates were incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates were visually inspected for bacterial growth, indicated by turbidity.
-
The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
-
MIC₅₀ and MIC₉₀ values, the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.
5. Quality Control:
-
Reference strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, were tested concurrently to ensure the accuracy and reproducibility of the results.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method used to determine the in vitro susceptibility of Gram-positive organisms to tebipenem and meropenem.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. droracle.ai [droracle.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of tebipenem and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Oral Tebipenem Pivoxil Demonstrates Non-Inferiority to IV Imipenem-Cilastatin in Treating Complicated Urinary Tract Infections
A comprehensive analysis of the pivotal Phase 3 PIVOT-PO trial reveals that the investigational oral antibiotic, tebipenem (B1682724) pivoxil hydrobromide (TBP-PI-HBr), is non-inferior to intravenous (IV) imipenem-cilastatin for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP). This finding suggests a significant potential shift in the treatment paradigm for cUTIs, offering a viable oral alternative to hospital-based IV therapies.[1][2][3][4][5]
The PIVOT-PO study, a global, randomized, double-blind clinical trial, was notably stopped early for efficacy following a recommendation from an Independent Data Monitoring Committee (IDMC).[2][3][6] The trial met its primary endpoint, demonstrating that oral tebipenem was as effective as IV imipenem-cilastatin in achieving a composite of clinical cure and microbiological eradication of the infection.[2][4]
Data Presentation: Efficacy and Safety Outcomes
The quantitative data from the PIVOT-PO trial underscores the non-inferiority of oral tebipenem pivoxil hydrobromide compared to IV imipenem-cilastatin.
Table 1: Primary Efficacy Outcome (Overall Response at Test-of-Cure)
| Treatment Group | N | Responders, n (%) | Adjusted Treatment Difference (95% CI) |
| Oral Tebipenem Pivoxil HBr | 446 | 261 (58.5%) | -1.3% (-7.5%, 4.8%) |
| IV Imipenem-Cilastatin | 483 | 291 (60.2%) |
The primary endpoint was the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit in the microbiological intent-to-treat population. The non-inferiority margin was set at -10%.[1][4][5][7]
Table 2: Secondary Efficacy Outcomes at Test-of-Cure
| Outcome | Oral Tebipenem Pivoxil HBr, n/N (%) | IV Imipenem-Cilastatin, n/N (%) | Adjusted Treatment Difference (95% CI) |
| Clinical Cure | 417/446 (93.5%) | 460/483 (95.2%) | -1.6% (-4.7%, 1.4%) |
| Microbiological Eradication | 269/446 (60.3%) | 296/483 (61.3%) | -0.8% (-6.9%, 5.3%) |
Clinical cure was defined as the complete resolution or significant improvement of baseline signs and symptoms. Microbiological eradication was defined as the reduction of baseline uropathogens to <10³ CFU/mL.[4][8]
Table 3: Common Treatment-Emergent Adverse Events
| Adverse Event | Oral Tebipenem Pivoxil HBr | IV Imipenem-Cilastatin |
| Diarrhea | Most frequent | Consistent with IMI-CIL |
| Headache | Second most frequent | Consistent with IMI-CIL |
The safety profile of tebipenem pivoxil hydrobromide was generally similar to that of imipenem-cilastatin and other carbapenems. The most frequently reported adverse events were mild or moderate and non-serious.[1][2][3][4][5]
Experimental Protocols
The PIVOT-PO trial was a meticulously designed study to ensure the robustness of its findings.
Study Design: A Phase 3, global, randomized, double-blind, double-dummy, multicenter, non-inferiority trial.[2][3][5][7][9]
Patient Population: The trial enrolled 1,690 hospitalized adult patients (≥18 years of age) with a clinical diagnosis of complicated urinary tract infection or acute pyelonephritis.[1][2][5][9][10] Key inclusion criteria included evidence of pyuria.[10][11]
Randomization and Blinding: Patients were randomized on a 1:1 basis to either the oral tebipenem pivoxil hydrobromide group or the intravenous imipenem-cilastatin group.[2] The double-dummy design was employed to maintain blinding, where patients in the oral treatment group received a placebo IV infusion, and patients in the IV treatment group received a placebo oral tablet.[1][3]
Treatment Regimens:
-
Oral Tebipenem Pivoxil HBr Group: 600 mg orally every six hours plus a dummy IV infusion for 7 to 10 days.[1][2][5][10]
-
IV Imipenem-Cilastatin Group: 500 mg intravenously every six hours plus a matched dummy oral tablet for 7 to 10 days.[1][2][5][10]
Endpoints:
-
Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[1][2][7][10][12]
-
Secondary Endpoints: Included clinical cure and microbiological eradication rates at the test-of-cure visit, as well as safety and tolerability.[4]
Mandatory Visualization
Diagram 1: PIVOT-PO Trial Experimental Workflow
Caption: Workflow of the PIVOT-PO non-inferiority trial.
Diagram 2: Mechanism of Action of Carbapenems
References
- 1. Oral tebipenem is non-inferior to IV SOC for complicated UTIs [clinicaltrialsarena.com]
- 2. gsk.com [gsk.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. PIVOT-PO Phase 3 Data Show Tebipenem HBr’s Potential as the First Oral Carbapenem Antibiotic for Patients with Complicated Urinary Tract Infections (cUTIs) - BioSpace [biospace.com]
- 5. contagionlive.com [contagionlive.com]
- 6. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 7. Spero Therapeutics Announces Special Protocol Assessment Agreement with FDA for Phase 3 PIVOT-PO Trial of Tebipenem HBr - BioSpace [biospace.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. urologytimes.com [urologytimes.com]
- 10. A Study of Oral Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) Compared to Intravenous Imipenem-cilastatin in Participants With Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Oral Tebipenem vs IV Imipenem for Urinary Tract Infections · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
Oral Tebipenem Pivoxil: A Potent Weapon Against Fluoroquinolone-Resistant Enterobacterales
An in-depth guide for researchers and drug development professionals on the efficacy and comparative performance of tebipenem (B1682724) pivoxil, an oral carbapenem, in combating multidrug-resistant urinary tract infections.
The rising tide of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. Fluoroquinolone-resistant Enterobacterales, frequent culprits in complicated urinary tract infections (cUTIs), have significantly limited oral treatment options, often necessitating hospitalization for intravenous therapies. Tebipenem pivoxil, an oral carbapenem, has emerged as a promising alternative, demonstrating potent activity against these recalcitrant pathogens. This guide provides a comprehensive comparison of tebipenem pivoxil's efficacy against fluoroquinolone-resistant Enterobacterales, supported by experimental data and detailed methodologies.
Comparative In Vitro Activity
Tebipenem has consistently demonstrated potent in vitro activity against a broad range of Enterobacterales, including strains resistant to fluoroquinolones and those producing extended-spectrum β-lactamases (ESBLs).[1][2][3] Its performance is comparable to intravenous carbapenems like ertapenem (B1671056) and meropenem (B701).
A recent surveillance study evaluating Enterobacterales isolates from US medical centers (2019-2020) causing urinary tract infections highlighted the potent and uniform in vitro activity of tebipenem.[4] The study found that the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of tebipenem against Enterobacterales was 0.06 μg/mL, equivalent to meropenem and comparable to ertapenem (0.03 μg/mL).[4][5]
| Organism | Tebipenem MIC90 (μg/mL) | Ertapenem MIC90 (μg/mL) | Meropenem MIC90 (μg/mL) | Levofloxacin Susceptibility (%) |
| All Enterobacterales | 0.06 | 0.03 | 0.06 | 67.5 |
| Escherichia coli | 0.015 - 0.03 | 0.015 - 0.03 | - | - |
| Klebsiella pneumoniae | 0.015 - 0.03 | 0.015 - 0.03 | - | - |
| Proteus mirabilis | - | Lower than tebipenem (8-fold) | - | - |
Table 1: Comparative MIC90 values of tebipenem and other carbapenems against Enterobacterales causing UTIs. [4][5] Data from a US surveillance study (2019-2020).
Notably, tebipenem's activity remains largely unaffected by the presence of ESBL enzymes, a common resistance mechanism that compromises many cephalosporins.[1] Against ESBL-producing and multidrug-resistant (MDR) isolates, carbapenems, including tebipenem, demonstrated high susceptibility rates (93.7% to 96.8%).[4]
Clinical Efficacy in Complicated Urinary Tract Infections
The efficacy of oral tebipenem pivoxil hydrobromide has been rigorously evaluated in phase 3 clinical trials, demonstrating its non-inferiority to intravenous ertapenem for the treatment of cUTI and acute pyelonephritis (AP).
The ADAPT-PO trial, a multinational, double-blind, double-dummy study, randomized hospitalized adult patients with cUTI or AP to receive either oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours) for 7 to 10 days.[6][7] The primary endpoint was the overall response (a composite of clinical cure and favorable microbiological response) at the test-of-cure visit.
| Outcome | Oral Tebipenem Pivoxil HBr | Intravenous Ertapenem | Weighted Difference (95% CI) |
| Overall Response (micro-ITT population) | 58.8% (264/449) | 61.6% (258/419) | -3.3% (-9.7 to 3.2) |
| Clinical Cure (micro-ITT population) | 93.1% | 93.6% | -0.6% (-4.0 to 2.8) |
Table 2: Primary Efficacy Outcomes from the ADAPT-PO Trial. [6] The results demonstrated that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem.
Crucially, the efficacy of tebipenem pivoxil hydrobromide was consistent across various resistant phenotypes, including fluoroquinolone-resistant and ESBL-producing strains.[8][9] In a sub-analysis of the ADAPT-PO trial focusing on patients with Enterobacterales infections, clinical response rates at the test-of-cure visit were high and similar between the tebipenem and ertapenem treatment groups, including in subsets with resistant pathogens.[10] For ESBL-positive Enterobacterales, the clinical response rate was 87.6% for tebipenem pivoxil hydrobromide and 95.3% for ertapenem.[10]
More recently, the PIVOT-PO trial further corroborated these findings, showing similar efficacy between oral tebipenem pivoxil hydrobromide and intravenous imipenem-cilastatin for the treatment of cUTI, including in patients with ESBL-producing Enterobacterales.[11]
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of tebipenem and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
ADAPT-PO Phase 3 Clinical Trial Design
The ADAPT-PO trial was a pivotal study establishing the efficacy and safety of oral tebipenem pivoxil hydrobromide.
Mechanism of Fluoroquinolone Resistance in Enterobacterales
Understanding the mechanisms of fluoroquinolone resistance underscores the importance of alternative agents like tebipenem. Resistance primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of fluoroquinolones.[12][13] Additionally, plasmid-mediated resistance mechanisms can contribute to reduced susceptibility.[12]
References
- 1. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bioequivalence of two oral formulations of tebipenem pivoxil hydrobromide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Impact of tebipenem pivoxil on the intestinal microbiota and on establishment of colonization with carbapenem-resistant Klebsiella pneumoniae in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. emjreviews.com [emjreviews.com]
- 12. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Oral Tebipenem: A Head-to-Head Comparison with Other Oral Antibiotics for Urinary Tract Infections
The emergence of multidrug-resistant (MDR) pathogens has significantly complicated the management of urinary tract infections (UTIs), creating a critical need for effective oral antibiotic options. Tebipenem (B1682724) pivoxil hydrobromide (Tebipenem HBr), a novel oral carbapenem (B1253116), has emerged as a promising candidate to address this therapeutic gap. This guide provides a detailed comparison of oral tebipenem with other oral antibiotics for the treatment of UTIs, supported by data from pivotal clinical trials. While direct head-to-head trials comparing oral tebipenem with other oral agents are limited, this guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: The Carbapenem Advantage
Tebipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It binds to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][2] This disruption leads to cell lysis and death. A key advantage of carbapenems is their stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics like penicillins and cephalosporins.[1]
Pivotal Clinical Trials: Tebipenem vs. Intravenous Carbapenems
The primary evidence for the efficacy and safety of oral tebipenem in complicated UTIs (cUTIs) comes from two major Phase 3 clinical trials: ADAPT-PO and PIVOT-PO. These studies compared oral tebipenem to intravenous (IV) carbapenems, a standard of care for hospitalized patients with cUTI.
ADAPT-PO Trial
The ADAPT-PO trial was a randomized, double-blind, double-dummy, non-inferiority trial that compared oral tebipenem pivoxil hydrobromide to IV ertapenem (B1671056) in hospitalized adult patients with cUTI or acute pyelonephritis.[3][4][5]
PIVOT-PO Trial
More recently, the PIVOT-PO trial, a global, randomized, double-blind study, compared oral tebipenem HBr with IV imipenem-cilastatin in a similar patient population.[6][7][8] This trial was stopped early for efficacy based on a recommendation from an Independent Data Monitoring Committee.[6][9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the ADAPT-PO and PIVOT-PO trials, alongside typical efficacy rates for other commonly used oral antibiotics for UTIs. It is important to note that the data for other oral antibiotics are not from direct head-to-head comparative trials with tebipenem and are presented for general reference.
Table 1: Efficacy of Oral Tebipenem vs. IV Carbapenems in cUTI
| Endpoint | ADAPT-PO: Oral Tebipenem HBr (n=449) | ADAPT-PO: IV Ertapenem (n=419) | PIVOT-PO: Oral Tebipenem HBr (n=446) | PIVOT-PO: IV Imipenem-Cilastatin (n=483) |
| Overall Response at Test-of-Cure | 58.8%[5][10] | 61.6%[5][10] | 58.5%[8] | 60.2%[8] |
| Clinical Cure at Test-of-Cure | 93.1%[3][4][10] | 93.6%[3][4][10] | Not Reported | Not Reported |
| Clinical Cure at Late Follow-up | 88.6%[11] | 90.0%[11] | 87.9%[8] | 88.6%[8] |
Table 2: Safety and Tolerability of Oral Tebipenem vs. IV Carbapenems
| Adverse Event | ADAPT-PO: Oral Tebipenem HBr | ADAPT-PO: IV Ertapenem | PIVOT-PO: Oral Tebipenem HBr | PIVOT-PO: IV Imipenem-Cilastatin |
| Overall Adverse Events | 25.7%[5][10] | 25.6%[5][10] | 27.9% (Treatment-Emergent)[8] | 23.8% (Treatment-Emergent)[8] |
| Most Common AEs | Mild diarrhea, headache[10][11] | Mild diarrhea, headache[10][11] | Diarrhea, headache[6] | Not specified |
| Serious Adverse Events | 1.3%[12] | 1.7%[12] | 3.4%[8] | 2.6%[8] |
Table 3: General Efficacy of Other Oral Antibiotics for UTIs (for reference)
| Oral Antibiotic Class | Common Agents | Typical Clinical Efficacy for Uncomplicated UTI | Considerations for Complicated UTI |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | High, but resistance is a growing concern[13] | Often used, but resistance patterns must be considered.[13] |
| Trimethoprim-Sulfamethoxazole | TMP-SMX | Efficacy highly dependent on local resistance rates. | Use is limited by high rates of resistance. |
| Beta-lactams | Amoxicillin-clavulanate, Cephalexin, Cefdinir | Generally lower efficacy than first-line agents. | May be used, but broader-spectrum agents are often preferred.[14] |
| Nitrofurantoin | Nitrofurantoin | Effective for uncomplicated cystitis. | Not recommended for pyelonephritis or complicated UTIs. |
| Fosfomycin | Fosfomycin | Effective as a single dose for uncomplicated cystitis.[14] | May have a role in some complicated UTIs, especially those caused by MDR organisms.[15] |
Experimental Protocols
ADAPT-PO and PIVOT-PO Study Design
-
Study Design: Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority trials.[3][4][6]
-
Participants: Hospitalized adults with a clinical diagnosis of cUTI or acute pyelonephritis.[3][4][6]
-
Intervention:
-
Duration of Therapy: 7 to 10 days, with a provision for up to 14 days in patients with bacteremia.[3][4][6]
-
Primary Efficacy Endpoint: The primary endpoint for both trials was the overall response at the test-of-cure visit (Day 19 in ADAPT-PO, Day 17 in PIVOT-PO).[3][4][6][8] Overall response was a composite of clinical cure and microbiological eradication.[3][4][6]
-
Clinical Cure: Defined as the complete resolution or significant improvement of baseline signs and symptoms of cUTI or pyelonephritis, with no new symptoms requiring further antibiotic therapy.[4]
-
Microbiological Eradication: Defined as a reduction in the baseline uropathogen to <10³ colony-forming units (CFU) per milliliter in the urine culture.[4]
-
-
Non-inferiority Margin: The pre-specified non-inferiority margin was 12.5% in the ADAPT-PO trial and 10% in the PIVOT-PO trial.[8][11]
Conclusion
Oral tebipenem has demonstrated non-inferiority to IV carbapenems in the treatment of complicated UTIs, including acute pyelonephritis, with a comparable safety profile.[3][5][6][8][10][11][12] This positions tebipenem as a significant advancement, potentially allowing for earlier hospital discharge and a transition to oral therapy for infections that previously necessitated prolonged IV treatment.
While direct comparative data against other oral antibiotics are not yet available, the high clinical cure rates and its efficacy against resistant Enterobacterales suggest that tebipenem could become a valuable option, particularly in cases where resistance to fluoroquinolones and other oral agents is prevalent. The development of a potent, broad-spectrum oral carbapenem marks a critical step forward in the management of UTIs caused by challenging pathogens. Further research, including head-to-head trials with other oral antibiotics, will be crucial to fully define its role in the evolving landscape of UTI treatment.
References
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. Tebipenem pivoxil hydrobromide offers oral option for complex UTIs | MDedge [mdedge.com]
- 5. simhcottumwa.org [simhcottumwa.org]
- 6. gsk.com [gsk.com]
- 7. Spero Therapeutics and GSK Announce PIVOT-PO Phase 3 Study [globenewswire.com]
- 8. medpagetoday.com [medpagetoday.com]
- 9. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Oral drug not inferior to intravenous ertapenem for complicated UTI, pyelonephritis - Medical Conferences [conferences.medicom-publishers.com]
- 12. Oral carbapenem shows promise against superbug UTIs | CIDRAP [cidrap.umn.edu]
- 13. droracle.ai [droracle.ai]
- 14. UTI Treatment: Which Antibiotics Work Best? - GoodRx [goodrx.com]
- 15. Complicated Urinary Tract Infections - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Oral Carbapenem Tebipenem: A Comparative Analysis of its Efficacy Against Carbapenem-Resistant Enterobacteriaceae
For Immediate Release
A comprehensive review of available data on tebipenem (B1682724), an orally bioavailable carbapenem, reveals its potential as a valuable agent in the fight against difficult-to-treat carbapenem-resistant Enterobacteriaceae (CRE). This guide provides a comparative analysis of tebipenem's performance against CRE, supported by in vitro susceptibility data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.
Executive Summary
Tebipenem demonstrates potent in vitro activity against a broad range of Enterobacteriaceae. However, like other carbapenems, its efficacy is compromised by the production of carbapenemases, the primary mechanism of resistance in CRE. This guide summarizes the cross-resistance profile of tebipenem in CRE harboring key carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48). While tebipenem shows promise, particularly against some isolates with specific resistance profiles, the data underscores the ongoing challenge posed by carbapenemase-producing strains.
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem and comparator carbapenems against various Enterobacteriaceae isolates, including well-characterized CRE strains. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: Comparative In Vitro Activity of Tebipenem and Other Carbapenems against Carbapenem-Susceptible and ESBL-Producing Enterobacteriaceae
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | Tebipenem | ≤0.015-0.03 | 0.03 |
| Meropenem | ≤0.015-0.03 | 0.03 | |
| Imipenem | 0.12 | 0.25 | |
| Ertapenem | ≤0.015 | 0.03 | |
| Klebsiella pneumoniae | Tebipenem | 0.03 | 0.06-0.125 |
| Meropenem | 0.03 | 0.06 | |
| Imipenem | 0.25 | 0.5 | |
| Ertapenem | ≤0.03 | 0.06 | |
| ESBL-producing E. coli | Tebipenem | 0.03 | 0.06 |
| Meropenem | 0.015 | 0.06 | |
| ESBL-producing K. pneumoniae | Tebipenem | 0.03 | 0.12 |
| Meropenem | 0.03 | 0.12 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: In Vitro Activity of Tebipenem and Meropenem against Carbapenemase-Producing Enterobacteriaceae
| Organism & Resistance Mechanism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| KPC-producing K. pneumoniae | Tebipenem | ≥8 | >8 |
| Meropenem | 16 | >64 | |
| NDM-producing Enterobacteriaceae | Tebipenem | ≥8 | >8 |
| Meropenem | >32 | >32 | |
| OXA-48-like-producing Enterobacteriaceae | Tebipenem | ≥8 | >8 |
| Meropenem | 2 | 32 |
Data compiled from multiple sources.[1][6][7] It is important to note that MIC values for carbapenemase-producing organisms can vary significantly based on the specific enzyme variant and the presence of other resistance mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of susceptibility testing results. The following sections outline the standard protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro activity of tebipenem and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Inoculation and Incubation: The microdilution plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC testing.
-
Exposure: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control flask without any antibiotic is also included.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each flask, serially diluted, and plated on appropriate agar plates.
-
Data Analysis: After incubation, the colonies on the plates are counted to determine the number of viable bacteria (CFU/mL) at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]
Murine Infection Models
In vivo efficacy of tebipenem is evaluated using murine infection models, such as the thigh infection model and the urinary tract infection (UTI) model.
Murine Thigh Infection Model Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment with tebipenem (administered as its oral prodrug, tebipenem pivoxil) or a comparator agent is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial counts compared to untreated control animals.[8]
Murine Urinary Tract Infection (UTI) Model Protocol:
-
Infection: A standardized inoculum of a uropathogenic strain is introduced directly into the bladder of the mice via a catheter.
-
Treatment: Oral treatment with tebipenem pivoxil or a comparator is initiated at a specified time post-infection.
-
Assessment of Efficacy: At the end of the study, the bladder and kidneys are aseptically removed, homogenized, and plated to determine the bacterial load (CFU/organ). The reduction in bacterial counts in the treated groups compared to the control group indicates the efficacy of the antibiotic.[6][9]
Visualizing Resistance and Experimental Processes
To better understand the mechanisms of resistance and the experimental workflows, the following diagrams are provided.
Caption: Mechanism of Tebipenem action and resistance in CRE.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Klebsiella pneumoniae Carbapenemase-2 (KPC-2), Substitutions at Ambler Position Asp179, and Resistance to Ceftazidime-Avibactam: Unique Antibiotic-Resistant Phenotypes Emerge from β-Lactamase Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Tebipenem Demonstrates Potent In Vitro Activity Against Third-Generation Cephalosporin-Resistant E. coli
Tebipenem (B1682724) has shown potent in vitro activity against strains of E. coli that are resistant to third-generation cephalosporins, largely due to the production of extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][2] These resistance mechanisms are a growing concern in clinical practice, limiting the effectiveness of many current oral antibiotic options. Tebipenem's stability against these β-lactamases makes it a valuable agent in the fight against antimicrobial resistance.[1][2]
Comparative In Vitro Susceptibility
The in vitro potency of tebipenem has been extensively evaluated against large collections of third-generation cephalosporin-resistant E. coli isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, with lower values indicating greater potency. Data consistently demonstrates that tebipenem exhibits low MIC values against these resistant strains, often comparable or superior to other carbapenems.
A key metric for comparing antibiotic efficacy is the MIC90, the concentration at which 90% of the tested isolates are inhibited. For third-generation cephalosporin-resistant E. coli, the tebipenem MIC90 value was found to be 0.03 mg/L.[1][3] This was equivalent to meropenem, 2-fold lower than doripenem, and 4- and 8-fold lower than ertapenem (B1671056) and imipenem, respectively.[1][3] Another study reported the MIC90 of tebipenem against ESBL-producing E. coli to be 0.06 mg/L.[4]
Below is a summary of the comparative in vitro activity of tebipenem and other carbapenems against third-generation cephalosporin-resistant E. coli.
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Tebipenem | 0.015 - 0.03 | 0.015 - 0.06 |
| Meropenem | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Ertapenem | ≤0.015 - 0.03 | 0.03 - 0.12 |
| Doripenem | - | 0.06 |
| Imipenem | 0.12 | 0.25 |
Note: MIC values are compiled from multiple sources and may vary slightly based on the specific isolates tested and methodologies used.[1][3][5][6][7][8]
Experimental Protocols
The determination of in vitro susceptibility of third-generation cephalosporin-resistant E. coli to tebipenem and comparator agents is primarily conducted using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Isolate Preparation:
-
Clinically isolated third-generation cephalosporin-resistant E. coli are cultured on appropriate agar (B569324) plates for 18-24 hours.
-
Several morphologically similar colonies are selected and suspended in a sterile saline or phosphate-buffered saline (PBS) solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]
-
This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Antibiotic Preparation and Serial Dilution:
-
Stock solutions of tebipenem and comparator antibiotics are prepared.
-
A two-fold serial dilution of each antibiotic is performed in CAMHB within a 96-well microtiter plate to achieve a range of desired concentrations.[9]
-
-
Inoculation and Incubation:
-
MIC Determination:
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative landscape of antibiotic activity, the following diagrams are provided.
Caption: Workflow of the broth microdilution method for MIC determination.
Caption: Comparative activity against 3rd-gen cephalosporin-resistant E. coli.
References
- 1. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Comparative Pharmacodynamics of Tebipenem and Ertapenem Against ESBL-Producing Bacteria
A Guide for Researchers and Drug Development Professionals
The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant global health challenge, limiting therapeutic options for common infections. Carbapenems have long been the cornerstone of treatment for infections caused by these multidrug-resistant organisms. This guide provides an objective comparison of the pharmacodynamics of two carbapenems: tebipenem (B1682724), an oral carbapenem, and ertapenem (B1671056), an established intravenous agent, against ESBL-producing bacteria. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these critical antimicrobial agents.
Mechanism of Action and the Challenge of ESBLs
Carbapenems exert their bactericidal effect by binding to and inactivating essential penicillin-binding proteins (PBPs) involved in the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, ESBLs, a group of β-lactamase enzymes, can hydrolyze and inactivate many penicillins and cephalosporins. While carbapenems are generally stable to hydrolysis by ESBLs, the high-level expression of these enzymes, sometimes in combination with other resistance mechanisms like porin loss, can lead to reduced susceptibility.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The following table summarizes the comparative MIC data for tebipenem and ertapenem against clinical isolates of ESBL-producing Escherichia coli and Klebsiella pneumoniae.
| Organism | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| ESBL-producing E. coli | Tebipenem | 0.03 - 0.06 | 0.06 - 0.125 | ≤0.06 - 0.25 | [1][2][3] |
| Ertapenem | ≤0.015 - 0.03 | 0.03 | ≤0.015 - 0.5 | [4][5] | |
| ESBL-producing K. pneumoniae | Tebipenem | 0.03 | 0.125 | N/A | [2] |
| Ertapenem | ≤0.03 | 0.06 - 2 | ≤0.03 - 2 | [4][5] |
Note: MIC values can vary between studies due to differences in the specific isolates tested and methodologies used.
These data indicate that both tebipenem and ertapenem demonstrate potent in vitro activity against ESBL-producing E. coli and K. pneumoniae. For E. coli, ertapenem generally exhibits slightly lower MIC50 and MIC90 values. Against K. pneumoniae, tebipenem's MIC90 appears to be slightly higher than that of ertapenem in some studies.
In Vitro Pharmacodynamic Models
To simulate the time course of antibiotic concentrations in the human body and evaluate their bactericidal activity, in vitro pharmacodynamic models such as time-kill assays and the hollow-fiber infection model are employed.
Time-Kill Assays
Time-kill studies assess the rate and extent of bacterial killing over time in the presence of an antibiotic. Studies have shown that both tebipenem and ertapenem exhibit concentration-dependent killing against ESBL-producing Enterobacterales.
Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic profiles of antibiotics and assess their effect on a bacterial population over several days. A study evaluating oral tebipenem as a step-down therapy from intravenous ertapenem against five ESBL-producing E. coli isolates in a 7-day HFIM demonstrated that a simulated regimen of ertapenem for 1 or 3 days followed by tebipenem for the remainder of the study successfully suppressed bacterial growth and prevented regrowth.[6][7][8] Ertapenem monotherapy for the full 7 days also effectively reduced bacterial burdens.[6][7][8]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of tebipenem and ertapenem.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Antimicrobial Agent: Stock solutions of tebipenem and ertapenem are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., ESBL-producing E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Hollow-Fiber Infection Model (HFIM)
The HFIM is a sophisticated in vitro system that simulates human pharmacokinetics.
Methodology:
-
System Setup: A hollow-fiber cartridge, containing semi-permeable polysulfone fibers, is connected to a central reservoir of culture medium. The bacterial culture is inoculated into the extracapillary space of the cartridge.
-
Pharmacokinetic Simulation: Computer-controlled syringe pumps are used to administer the antibiotic into the central reservoir and fresh medium to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans. The free-drug concentration is maintained at levels that mimic those observed in human plasma or other body compartments.
-
Sampling: Samples are collected from the extracapillary space at predetermined time points to measure the bacterial density (CFU/mL) and antibiotic concentrations.
-
Data Analysis: The change in bacterial density over time is plotted to create time-kill curves, and pharmacodynamic parameters are calculated to assess the antibiotic's efficacy.
Comparative Pharmacodynamic Profile
The pharmacodynamic parameter most closely associated with the efficacy of carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).
Both tebipenem and ertapenem are effective in achieving the pharmacodynamic targets required for the treatment of infections caused by susceptible ESBL-producing bacteria. The primary distinction lies in their route of administration. Tebipenem's oral bioavailability offers a significant advantage, potentially allowing for earlier hospital discharge and a transition from intravenous to oral therapy for complicated urinary tract infections and pyelonephritis.
Conclusion
Tebipenem and ertapenem both demonstrate potent in vitro activity and favorable pharmacodynamics against ESBL-producing E. coli and K. pneumoniae. While ertapenem has a long-standing history as a reliable intravenous agent, the oral formulation of tebipenem represents a significant advancement, offering a potential alternative for step-down therapy and the management of less severe infections in an outpatient setting. The choice between these agents will depend on the clinical scenario, including the severity of infection, the patient's ability to tolerate oral medications, and local antimicrobial susceptibility patterns. Continued research and clinical studies are essential to further define the optimal role of tebipenem in the management of infections caused by ESBL-producing bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. fibercellsystems.com [fibercellsystems.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Detection of Carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
